Product packaging for STAT5 Inhibitor(Cat. No.:)

STAT5 Inhibitor

Cat. No.: B8081689
M. Wt: 293.28 g/mol
InChI Key: DAVIKTBRCQWOGT-UHFFFAOYSA-N
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Description

STAT5 inhibitors are valuable small-molecule tools for investigating the JAK/STAT signaling pathway in oncology and immunology research. Studies demonstrate their application in hematologic malignancies, including their ability to overcome drug resistance in chronic myeloid leukemia (CML) when combined with tyrosine kinase inhibitors like ponatinib . Research shows STAT5 inhibition induces apoptosis in peripheral T-cell lymphoma (PTCL) via the TRAIL/DR4 extrinsic pathway and in T-prolymphocytic leukemia (T-PLL), where dual STAT3/STAT5 degradation synergizes with conventional therapies . In acute myeloid leukemia (FLT3-ITD mutant), targeting STAT5 addresses a key resistance mechanism to FLT3 inhibitors . The transcription factors STAT5A and STAT5B are central signaling nodes downstream of oncogenic kinases like BCR-ABL, regulating genes critical for cell survival and proliferation . In the tumor microenvironment, the balance between STAT5 and STAT3 activity in dendritic cells shapes anti-tumor immunity, highlighting the broader immunotherapeutic potential of modulating this pathway . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N3O3 B8081689 STAT5 Inhibitor

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVIKTBRCQWOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034778
Record name N'-[(4-oxo-4H-1-benzopyran-3-yl)methylidene]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285986-31-4
Record name 3-Pyridinecarboxylic acid 2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285986-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-[(4-oxo-4H-1-benzopyran-3-yl)methylidene]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Strategies for Stat5 Inhibition

Direct STAT5 Inhibitors: Mechanisms of Action and Design Principles

Direct STAT5 inhibitors interfere with the STAT5 protein itself, blocking its activation, dimerization, nuclear translocation, or transcriptional activity.

Inhibition of STAT5 Tyrosine Phosphorylation

STAT5 activation is initiated by phosphorylation of a critical tyrosine residue (Y694 in STAT5A and Y699 in STAT5B) by upstream tyrosine kinases, such as JAKs, BCR-ABL, and FLT3-ITD. Inhibiting this phosphorylation step prevents subsequent STAT5 dimerization and nuclear translocation.

One compound identified as a potential STAT5 inhibitor that inhibits tyrosine phosphorylation is pimozide (B1677891). Studies have shown that pimozide can inhibit the critical tyrosine residue phosphorylation needed to activate STAT5 in established Chronic Myeloid Leukemia (CML) cell lines, such as KU812 and KU562, with non-significant effects on other kinases like Bcr-Abl or SFKs. mdpi.com Pimozide decreased phosphorylated STAT5 levels in a dose-dependent manner in K652 leukemia cells, ablating it above 10 µM. acs.org This inhibition of tyrosine phosphorylation by pimozide can lead to decreased expression of STAT5 target genes, reduced cell viability, and induction of apoptosis in tumor cells. mdpi.com Pimozide was also found to be effective in imatinib-resistant CML cells. mdpi.com

Another multi-kinase inhibitor, R763, has been shown to suppress STAT5 phosphorylation in neoplastic mast cells, including both HMC-1.1 and HMC-1.2 subclones. nih.gov R763 inhibited tyrosine phosphorylation of STAT5A and STAT5B at concentrations as low as 10 nM in HMC-1.2 cells. nih.gov

Disruption of STAT5 Dimerization (SH2 Domain Targeting)

Following tyrosine phosphorylation, STAT5 monomers form parallel dimers through reciprocal phosphotyrosine-SH2 domain interactions. This dimerization is essential for their translocation to the nucleus and subsequent DNA binding. Inhibitors targeting the SH2 domain aim to disrupt this crucial dimerization step.

The SH2 domain of STAT5 is a key target for direct inhibition. mdpi.com Several compounds have been developed to bind to the STAT5 SH2 domain and block its activation and dimerization. mdpi.com The homology of the STAT5 SH2 domain is significantly different from that of STAT1 and STAT3, which allows for the possibility of developing selective inhibitors. mdpi.com

AC-4-130 is a novel, potent STAT5 SH2 domain inhibitor that has been shown to directly bind to STAT5 and disrupt its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription. nih.govresearchgate.net In preclinical studies, AC-4-130 substantially impaired the proliferation and clonogenic growth of human Acute Myeloid Leukemia (AML) cell lines and primary FLT3-ITD+ AML patient cells in vitro and in vivo. nih.govresearchgate.net AC-4-130 also demonstrated synergistic effects with the JAK1/2 inhibitor Ruxolitinib (B1666119) and the p300/pCAF inhibitor Garcinol. nih.govresearchgate.net

Another small molecule inhibitor, IST5-002, targets the SH2 domain of STAT5a/b and disrupts the docking of STAT5 to the receptor-tyrosine kinase complex, leading to the inhibition of STAT5 phosphorylation and dimerization at nanomolar concentrations in cell-based assays. researchgate.net IST5-002 blocked both JAK2 and BCR-ABL-mediated phosphorylation of STAT5a/b and disrupted dimerization, nuclear translocation, DNA binding, and transcriptional activity. aacrjournals.orgaacrjournals.org It induced apoptotic death in prostate cancer cells and imatinib-sensitive and -resistant CML cells in vitro. aacrjournals.orgaacrjournals.org

Compound 13a is another example of a nanomolar-potency inhibitor that potently and selectively disrupts STAT5-phosphopeptide interactions (nM) compared to STAT3 (µM). acs.org It was found to potently disrupt phosphopeptide–STAT5B interactions with a Kᵢ of 145 nM and was 1000-fold more selective for STAT5B compared to STAT3, with a STAT3 Kᵢ of 134 µM. acs.org

Table 1: Examples of SH2 Domain Inhibitors and Their Effects

CompoundTargetKey Effects
AC-4-130STAT5 SH2Disrupts activation, dimerization, nuclear translocation, and transcription; impairs AML cell growth. nih.govresearchgate.net
IST5-002STAT5a/b SH2Blocks phosphorylation, disrupts dimerization, nuclear translocation, DNA binding, and transcription; induces apoptosis. researchgate.netaacrjournals.orgaacrjournals.org
Compound 13aSTAT5 SH2Potently and selectively disrupts STAT5-phosphopeptide interactions; suppresses pSTAT5. acs.org

Blockade of STAT5 Nuclear Translocation

Following dimerization, activated STAT5 dimers translocate from the cytoplasm to the nucleus to bind to DNA and regulate gene transcription. Inhibitors can target this translocation process.

Blocking STAT5 nuclear translocation can be a feasible therapeutic approach. nih.gov IST5-002, an SH2 domain inhibitor, has been shown to inhibit prolactin-induced nuclear translocation of STAT5 in prostate cancer cells. researchgate.net Similarly, AC-4-130 disrupts STAT5 nuclear translocation in AML cells. nih.govresearchgate.net Research also suggests that STAT5B shuttles between the cytoplasm and nucleus, and its nuclear export can be inhibited by agents like leptomycin B (LMB), a specific inhibitor of the nuclear export receptor CRM1. aai.org

Suppression of STAT5 Transcriptional Activity

Once in the nucleus, STAT5 dimers bind to specific DNA response elements, such as Gamma-Activated Sites (GAS), and recruit cofactors to initiate gene transcription. Inhibitors can interfere with this DNA binding or the interaction with transcriptional cofactors.

Inhibitors can reduce STAT5 transcriptional activity by blocking its DNA binding domain (DBD) to prevent it from binding to GAS elements in the promoter regions of target genes. mdpi.com Alternatively, they can inhibit the interaction between STAT5 and its transcriptional cofactors. mdpi.com

JQ1, a selective inhibitor of BET epigenetic readers, has been shown to suppress STAT5 function and decrease STAT5 transcriptional activity. aai.org JQ1 could decrease the expression of STAT5 target genes, such as Bcl-x, PIM, and CIS, in ALL cells. mdpi.com In human monocyte-derived dendritic cells, JQ1 inhibited LPS-induced STAT5 phosphorylation and nuclear accumulation, thereby attenuating its transcriptional activity. aai.org This led to impaired maturation of these cells, indicated by defective upregulation of costimulatory molecules and CD83, as well as reduced secretion of IL-12p70. aai.org

Deacetylase inhibitors like trichostatin A (TSA) have also been shown to inhibit cytokine-induced STAT5 transcriptional activity by preventing the recruitment of components of the transcriptional machinery (TBP, RNA polymerase II) without affecting STAT5 binding to DNA. nih.gov Sulforaphane (B1684495) (SFN), a natural compound, has been identified as a novel this compound that can inhibit the expression of STAT5 target genes. nih.gov Similar to TSA, SFN does not alter initial STAT5 activation by phosphorylation or binding to target gene promoters, suggesting a downstream transcriptional inhibitory effect. nih.gov

Targeted STAT5 Protein Degradation Approaches

A newer strategy involves targeting STAT5 for degradation by the cellular proteasomal machinery. This approach aims to remove the STAT5 protein entirely rather than just inhibiting its function.

Targeting protein degradation represents a novel approach to inhibit STAT5, particularly relevant as STAT5 has historically been considered "undruggable" by traditional small molecule inhibitors. azolifesciences.comnews-medical.netmichiganmedicine.orgrogelcancercenter.org By utilizing the cell's natural garbage disposal system, researchers have found they can eliminate STAT5 from cells and tissues. azolifesciences.comnews-medical.netmichiganmedicine.orgrogelcancercenter.org

AK-2292 is a protein degrader that specifically targets and removes STAT5. azolifesciences.comnews-medical.netmichiganmedicine.org This compound demonstrated high specificity for STAT5 with no effect on other STAT proteins. azolifesciences.comnews-medical.netmichiganmedicine.org AK-2292 was effectively taken up by cell lines and mouse models and was found to stop cell growth in human CML cell lines and induce tumor regression in CML mouse models. azolifesciences.comnews-medical.netmichiganmedicine.org AK-2292 induces CRBN-mediated degradation of STAT5 proteins (STAT5A and STAT5B) by over 85% and had no significant effect on other proteins analyzed. mdpi.com

Table 2: Targeted STAT5 Protein Degradation Compound

CompoundMechanismKey Effects
AK-2292CRBN-mediated protein degradationSpecifically targets and removes STAT5; stops CML cell growth; induces tumor regression in mouse models. azolifesciences.comnews-medical.netmichiganmedicine.orgmdpi.com

Indirect Modulation of STAT5 Activity via Upstream Pathways (Relevant in Combination Strategies)

STAT5 is activated by various upstream signaling molecules, particularly tyrosine kinases like JAKs, FLT3, and BCR-ABL. Inhibiting these upstream kinases can indirectly reduce STAT5 activation. This approach is often relevant in combination therapy strategies.

Many agents described as indirect STAT3/5 inhibitors target upstream kinases such as JAK, Src, BCR-ABL, FLT3, or KIT receptors. nih.gov The activation of STAT5 is dependent on the specific kinase active in the leukemic cell type. nih.gov Tyrosine kinase inhibitors (TKIs) that target molecules upstream of STAT5 can be utilized to abrogate constitutive STAT5 signaling. mdpi.com Examples include imatinib (B729), dasatinib (B193332), and nilotinib, which are FDA-approved for treating CML, a disease often dependent on STAT5 signaling. mdpi.com

FLT3-ITD mutations, commonly found in AML, induce constitutive activation of STAT5. spandidos-publications.commdpi.com While FLT3 inhibitors have shown clinical efficacy, resistance can emerge due to STAT5 activation mutations. spandidos-publications.com Targeting STAT5 directly or indirectly in combination with TKIs can potentially overcome resistance and enhance therapeutic effects. mdpi.comnih.gov For instance, AC-4-130 showed synergistic effects with Ruxolitinib in AML cell lines. mdpi.com

PAK kinase inhibition has also been identified as a strategy that can indirectly suppress STAT3/5 nuclear levels and shows selective anti-leukemic activity in patient cells carrying STAT3/5 gains. embopress.org

Table 3: Examples of Indirect STAT5 Modulation via Upstream Pathways

Target Pathway/KinaseInhibitor ExamplesMechanism of Indirect STAT5 Inhibition
JAKRuxolitinib (JAK1/2 inhibitor) nih.govresearchgate.netInhibits upstream kinase activity leading to reduced STAT5 phosphorylation.
BCR-ABLImatinib, Dasatinib, Nilotinib mdpi.comInhibits oncogenic tyrosine kinase activating STAT5. mdpi.com
FLT3-ITDMidostaurin (B1676583), Gilteritinib (B612023) (FLT3 inhibitors) mdpi.comInhibits mutated tyrosine kinase directly phosphorylating STAT5. mdpi.com
PAK KinaseFRAx597 (PAK inhibitor) embopress.orgSuppresses STAT3/5 nuclear levels. embopress.org

JAK/STAT Pathway Modulators

Modulators of the JAK/STAT pathway represent a diverse group of compounds that can impact STAT5 activity at various points within the signaling cascade. This includes inhibitors that directly target STAT5 proteins or other components of the core JAK/STAT machinery, as well as agents that influence the pathway through less direct mechanisms.

Direct inhibition of STAT5 typically focuses on disrupting key functional domains essential for its activation and transcriptional activity. The Src Homology 2 (SH2) domain is a critical target, as it mediates tyrosine phosphorylation-dependent dimerization, a prerequisite for STAT5 nuclear translocation and DNA binding nih.govsigmaaldrich.com. Inhibitors targeting the SH2 domain of STAT5B have been identified, although early compounds required high concentrations to induce apoptosis in lymphoma cells nih.gov. More recent efforts have led to the development of improved STAT5 SH2 domain inhibitors, such as salicylic (B10762653) acid-based small molecules and compound 13a, which have demonstrated activity in the nanomolar range in vitro nih.govinvivochem.com. Compound 13a, possessing a phosphotyrosyl-mimicking salicylic acid group, has been shown to potently and selectively bind to STAT5 over STAT3, inhibit STAT5-SH2 domain complexation, and suppress activated STAT5 and its downstream transcriptional targets like MYC and MCL1 in leukemic cells, leading to apoptosis invivochem.com. Another described STAT5 SH2 domain inhibitor, STAT5-IN-1 (CAS 285986-31-4), is a cell-permeable nonpeptidic nicotinoyl hydrazone compound that selectively targets the SH2 domain of STAT5 with an IC50 of 47 µM against STAT5b SH2 domain EPO peptide binding activity, showing significantly less effect on the SH2 domains of STAT1, STAT3, or Lck (IC50 > 500 µM) sigmaaldrich.comguidetopharmacology.orgtocris.com. It has been shown to block STAT5/STAT5 DNA binding activity and inhibit IFN-α-stimulated STAT5 tyrosine phosphorylation sigmaaldrich.comtocris.com. AC-4-130 is another novel and potent STAT5 SH2 domain inhibitor that can efficiently block pathological levels of STAT5 activity in acute myeloid leukemia (AML) guidetopharmacology.org. Research findings indicate that AC-4-130 directly binds to STAT5 and disrupts its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription guidetopharmacology.org. In AML cell lines and primary FLT3-ITD+ AML patient cells, AC-4-130 substantially impaired proliferation and clonogenic growth in vitro and in vivo guidetopharmacology.org. RNA-seq analysis revealed that AC-4-130 treatment downregulated genes significantly enriched in the IL-2-STAT5 signaling pathway guidetopharmacology.org.

Beyond direct STAT5 inhibitors, other modulators influencing the JAK/STAT pathway can also impact STAT5 activity. Histone deacetylase inhibitors (HDACi), such as Panobinostat (LBH589), have been shown to antagonize STAT5, particularly in the context of FLT3-ITD-positive AML cells harvard.eduwikipedia.org. HDACi can eliminate FLT3-ITD and STAT5 through different, partially overlapping mechanisms, including inducing the expression of the ubiquitin conjugase UBCH8, which promotes the poly-ubiquitinylation and proteasomal degradation of FLT3-ITD harvard.eduwikipedia.org. Caspases activated by HDACi can also cleave STAT5, impairing STAT5-dependent gene expression and accelerating cellular demise harvard.edu. Research has shown that the combination of Panobinostat and FLT3 inhibitors can lead to enhanced cytotoxicity and decreased STAT5 DNA-binding activity in FLT3-ITD-positive cells wikipedia.org.

Another example of a JAK/STAT pathway modulator is Belumosudil, an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2). Belumosudil has been shown to modulate immune cell responses through the regulation of STAT3 and STAT5 phosphorylation, shifting the balance between Th17 cells and T-regulatory cells uni.lu.

Research findings on JAK/STAT pathway modulators highlight their potential to inhibit STAT5 activity through various mechanisms, from directly targeting STAT5 domains to indirectly influencing the pathway via protein degradation or modulation of related kinases.

Upstream Kinase Inhibitors (e.g., BCR-ABL, FLT3-ITD, EGFR)

STAT5 is frequently activated by oncogenic upstream tyrosine kinases, making inhibitors targeting these kinases an indirect but effective strategy for reducing STAT5 activity nih.govharvard.edunih.govc19early.org. Inhibition of these upstream drivers can lead to a decrease in STAT5 phosphorylation, nuclear translocation, and subsequent transcriptional activity.

BCR-ABL is a constitutively active tyrosine kinase central to chronic myeloid leukemia (CML) and some cases of acute lymphoblastic leukemia (ALL), and it is a potent activator of STAT5 nih.govnih.govharvard.edu. Tyrosine kinase inhibitors (TKIs) targeting BCR-ABL, such as Imatinib, Nilotinib, and Dasatinib, are standard treatments for CML nih.govc19early.org. These inhibitors can abrogate BCR-ABL kinase activity, leading to decreased STAT5 phosphorylation and activation nih.govpharmeasy.in. While BCR-ABL can directly phosphorylate STAT5, studies have also implicated SRC-family kinases (SFKs), such as HCK and LYN, as intermediaries that couple BCR-ABL to STAT5 activation nih.govpharmeasy.in. Inhibitors like Dasatinib, which also inhibit SRC kinase activity, can impact this pathway nih.govpharmeasy.in. Research has shown that depletion of STAT5B can sensitize human BCR-ABL-positive cell lines to Imatinib treatment harvard.edu.

FLT3-ITD is a common mutation in AML that leads to constitutive activation of the FLT3 receptor tyrosine kinase and subsequent activation of downstream signaling pathways, including STAT5 harvard.eduguidetopharmacology.orgguidetopharmacology.orgwikipedia.orgjkchemical.com. FLT3 inhibitors, such as Midostaurin (PKC412) and Quizartinib (B1680412) (AC-220), are used in the treatment of FLT3-mutated AML sigmaaldrich.comwikipedia.orgjkchemical.commrc.ac.uk. These inhibitors can reduce FLT3-ITD phosphorylation and its downstream signaling to STAT5 harvard.eduwikipedia.orgjkchemical.com. Studies have demonstrated that FLT3 inhibitors can decrease STAT5 phosphorylation and protein levels in FLT3-ITD-positive cells wikipedia.orgjkchemical.com. For example, the FLT3 inhibitor AC-220 drastically reduced expression levels of Pim-1, a STAT5 target gene, in FLT3-ITD-expressing cells jkchemical.com. Triciribine (B1683860) phosphate (B84403) monohydrate (TCN-PM) has also shown promise in inhibiting FLT3-ITD AML cells by decreasing STAT5 phosphorylation without affecting FLT3 autophosphorylation, suggesting it may act as a this compound guidetopharmacology.org.

EGFR, particularly the constitutively active variant EGFRvIII, can also activate STAT5 signaling in certain cancers like glioblastoma (GBM) tocris.commrc.ac.uknih.govscbt.com. EGFRvIII-mediated STAT5 activation in GBM has been shown to be independent of canonical JAK1/2 activation and instead relies on Src family kinase (SFK) activation mrc.ac.uk. Inhibitors targeting EGFR or SFKs can therefore impact STAT5 activity in this context. Saracatinib, a broad-acting EGFR/SFK inhibitor, has been shown to attenuate phosphorylation of STAT5 and preferentially sensitize EGFRvIII+ GBM cells to apoptosis mrc.ac.uk. Treatment of EGFRvIII-expressing GBM cells with the reported this compound pimozide blocked STAT5 phosphorylation and the expression of downstream targets like Fn14, reducing cell migration and survival tocris.comscbt.com.

JAK inhibitors, such as Ruxolitinib (a JAK1/2 inhibitor) and AG-490 (an inhibitor of EGFR and JAK2), can also modulate STAT5 activity as JAK kinases are upstream activators of STAT proteins in many contexts mybiosource.com. Ruxolitinib has been shown to inhibit STAT5a/b phosphorylation and signaling. AG-490 is described as an inhibitor of JAK2 and JAK3/STAT pathways harvard.edu.

Research findings consistently demonstrate that targeting upstream kinases like BCR-ABL, FLT3-ITD, and EGFR with specific inhibitors can effectively reduce the aberrant activation of STAT5, highlighting the interconnectedness of these signaling pathways and the potential of upstream kinase inhibition as a strategy for indirect STAT5 modulation.

Compound NamePubChem CIDPrimary Target(s)Effect on STAT5
Pimozide16362Dopamine Receptors, STAT5 (indirect or direct debated)Inhibits STAT5 phosphorylation, reduces cell viability, induces apoptosis nih.govtocris.comscbt.com
Belumosudil11950170ROCK2Modulates STAT3/STAT5 phosphorylation uni.lu
STAT5-IN-1 (CAS 285986-31-4)3158151STAT5 SH2 domainSelective this compound, blocks DNA binding, inhibits phosphorylation sigmaaldrich.comguidetopharmacology.orgtocris.com
Saracatinib10302451Src family kinases, Abl, EGFRAttenuates STAT5 phosphorylation mrc.ac.uk
Dasatinib3062316Abl, Src family kinasesAbrogates STAT5 activation (via BCR-ABL and SFK inhibition) nih.govpharmeasy.in
Nilotinib644241BCR-ABL, other kinasesAbrogates STAT5 phosphorylation (via BCR-ABL inhibition) mybiosource.com
Imatinib5291BCR-ABL, KIT, PDGFRInhibits STAT5 activation (via BCR-ABL inhibition) nih.govc19early.orgnih.govharvard.edu
Ruxolitinib25126798JAK1, JAK2Inhibits STAT5a/b phosphorylation and signaling
Midostaurin (PKC412)9829523FLT3, PKC, KIT, PDGFRInhibits STAT5 signaling (via FLT3 inhibition) wikipedia.orgjkchemical.commrc.ac.uk
Quizartinib (AC-220)24889392FLT3Reduces STAT5 signaling (via FLT3 inhibition) sigmaaldrich.comjkchemical.com
Panobinostat (LBH589)6918837Pan-HDAC inhibitorAntagonizes STAT5, promotes degradation harvard.eduwikipedia.org
JQ146907787BET bromodomain proteinsDecreases expression of STAT5 target genes c19early.org
SH-4-5472188643STAT3, STAT5STAT inhibitor, binds STAT3 and STAT5
BD75016459674JAK3, STAT5Inhibits JAK3/STAT5-dependent T cell proliferation, inhibits STAT5 phosphorylation nih.gov
AG-4905328779EGFR, JAK2, JAK3Inhibitor of JAK2, JAK3/STAT pathways harvard.edu
PP11400Src family kinasesAbrogates STAT5 activation (via SFK inhibition) pharmeasy.in

Preclinical Research on Specific Stat5 Inhibitor Compounds

Small Molecule SH2 Domain Inhibitors

Targeting the SH2 domain of STAT5 is a key approach to directly inhibit its function. This domain is critical for the interaction of phosphorylated STAT5 monomers, leading to dimerization and activation. By blocking this interaction, small molecule inhibitors can prevent STAT5 from translocating to the nucleus and regulating target gene expression.

AC-4-130 and Analogues

AC-4-130 is a potent small molecule inhibitor specifically targeting the STAT5 SH2 domain. Preclinical evaluations have demonstrated that AC-4-130 can effectively block pathological levels of STAT5 activity in acute myeloid leukemia (AML). researchgate.netbohrium.comnih.gov It directly binds to STAT5, disrupting its activation, dimerization, nuclear translocation, and the transcription of STAT5-dependent genes. researchgate.netnih.govmedchemexpress.com In vitro studies showed that AC-4-130 substantially impaired the proliferation and clonogenic growth of human AML cell lines and primary FLT3-ITD+ AML patient cells. researchgate.netnih.gov AC-4-130 has been reported to induce cell cycle arrest and apoptosis in FLT3-ITD-driven leukemic cells. medchemexpress.com It has also shown synergistic effects with the JAK1/2 inhibitor Ruxolitinib (B1666119) and the p300/pCAF inhibitor Garcinol in increasing cytotoxicity. researchgate.netnih.gov AC-4-130 is a salicylic (B10762653) acid-based compound that inhibits STAT5 dimerization, leading to decreased STAT5 phosphorylation and nuclear translocation. researchgate.net It has shown anti-leukemic activity in vivo in a xenograft model based on MV-4-11 cells. mdpi.com

IST5-002 (IST5)

IST5-002 is another small molecule inhibitor identified through in silico structure-based screening and medicinal chemistry, designed to target the SH2 domain of STAT5B. mdpi.comnih.govaacrjournals.org It has been shown to bind to the SH2 domain of STAT5B and inhibit P-Y-STAT5. mdpi.com IST5-002 prevents both JAK2 and BCR-ABL-mediated phosphorylation and dimerization of STAT5a/b. nih.govaacrjournals.org It selectively inhibits the transcriptional activity of STAT5a (IC₅₀ 1.5 μM) and STAT5b (IC₅₀ 3.5 μM). nih.govaacrjournals.orgmedchemexpress.comascopubs.org Preclinical studies indicate that IST5-002 suppresses nuclear translocation of STAT5a/b, binding to DNA, and the expression of STAT5a/b target genes. nih.govaacrjournals.orgascopubs.org IST5-002 has demonstrated the ability to induce apoptosis in prostate cancer cells and imatinib-sensitive and -resistant chronic myeloid leukemia (CML) cells in vitro. nih.govaacrjournals.orgmedchemexpress.com It also inhibited the growth of prostate cancer xenograft tumors in vivo and induced cell death in patient-derived prostate cancers ex vivo. nih.govaacrjournals.orgascopubs.org Treatment with IST5-002 markedly suppressed the growth of Ph+ ALL cell lines, including TKI-resistant derivatives, and suppressed STAT5 phosphorylation and colony formation of leukemic blasts from patients with Ph+ ALL. aacrjournals.org

CompoundTargetMechanism of ActionKey Preclinical Findings
AC-4-130STAT5 SH2 domainDisrupts STAT5 activation, dimerization, nuclear translocation, and transcription.Impaired proliferation and clonogenic growth of AML cells (in vitro, in vivo). Synergistic effects with Ruxolitinib and Garcinol. Induced apoptosis in FLT3-ITD+ cells.
IST5-002STAT5a/b SH2 domainInhibits phosphorylation, dimerization, nuclear translocation, DNA binding, and transcriptional activity.Induced apoptosis in prostate cancer and CML cells (in vitro). Inhibited prostate cancer xenograft growth (in vivo). Suppressed growth of Ph+ ALL cells (in vitro, ex vivo).

Compound 13a

Compound 13a is a nanomolar-potency small molecule inhibitor of STAT5 protein. nih.govacs.orgnih.govfigshare.commmu.ac.uk It was identified as the first nanomolar binding inhibitor of STAT5, possessing a phosphotyrosyl-mimicking salicylic acid group. nih.govacs.orgnih.govfigshare.commmu.ac.uk Compound 13a potently and selectively binds to STAT5 over STAT3. nih.govacs.orgnih.govfigshare.commmu.ac.uk It inhibits STAT5–SH2 domain complexation events in vitro and silences activated STAT5 in leukemic cells. nih.govacs.orgnih.govfigshare.commmu.ac.uk Compound 13a has been shown to suppress STAT5's downstream transcriptional targets, including MYC and MCL1, leading to apoptosis. nih.govacs.orgnih.govfigshare.commmu.ac.uk It has been considered a potential candidate for advanced preclinical trials. nih.govacs.orgnih.govfigshare.commmu.ac.uk Studies with 13a have shown it can effectively reduce pYSTAT5B levels in cellulo and has the potential to block de novo phosphorylation. mdpi.com Compound 13a exhibited a potent KD of 42 ± 4 nM for STAT5b, with 7-fold selectivity over STAT3. nih.gov

Salicylic Acid-Based Inhibitors (e.g., SF-1-088, BP-1-108)

Salicylic acid-based compounds have been explored as phosphotyrosine mimics to target the SH2 domain of STATs. mdpi.comnih.govscholaris.caresearchgate.net SF-1-088 and BP-1-108 (also referred to as BP-108 in some contexts) are examples of such inhibitors. mdpi.comnih.govscholaris.caresearchgate.net These compounds were identified as STAT5 binders with selectivity over STAT3 in initial screenings. nih.govscholaris.ca BP-108 showed high binding affinity to STAT5 and efficiently suppressed its phosphorylation. mdpi.comresearchgate.net Evaluation in BCR-ABL positive K562 (CML) and FLT3-ITD positive MV-4-11 (AML) human cell lines revealed effective suppression of STAT5 phosphorylation and downregulation of target genes such as Cyclin D1, Cyclin D2, C-MYC, and MCL-1. mdpi.com SF-1-088 also demonstrated high selectivity for STAT5 over STAT3 and STAT1. mdpi.com

Chromone-Based Inhibitors (e.g., Stafib-1, Cpd1)

Chromone-based inhibitors represent another class of compounds targeting the STAT5 SH2 domain. Stafib-1 is described as the first selective inhibitor of the STAT5b SH2 domain, with a Ki of 44 nM and an IC₅₀ of 154 nM. medchemexpress.commedchemexpress.com It exhibits high selectivity (more than 50-fold) over STAT5a. medchemexpress.com Another chromone-based inhibitor, referred to as Cpd1 or STAT5-IN-1, is a cell-permeable, nonpeptidic nicotinoyl hydrazone that suppresses STAT5 by targeting its SH2 domain (IC₅₀ = 47 µM against STAT5β SH2 domain EPO peptide binding activity). stemcell.comcaymanchem.commedchemexpress.com This compound shows reduced potency towards the SH2 domains of STAT1, STAT3, or Lck (IC₅₀ > 500 µM). stemcell.comcaymanchem.com STAT5-IN-1 has been shown to block STAT5/STAT5 DNA binding in K562 nuclear extracts. caymanchem.commedchemexpress.com

Compound ClassExamplesTarget SpecificityKey Preclinical Findings
Salicylic Acid-BasedSF-1-088, BP-1-108STAT5 over STAT3 and STAT1Suppressed STAT5 phosphorylation and downregulated target genes (Cyclin D1, D2, C-MYC, MCL-1) in CML and AML cell lines.
Chromone-BasedStafib-1, Cpd1 (STAT5-IN-1)Stafib-1: STAT5b selective; Cpd1: STAT5β over STAT1, STAT3, LckStafib-1: High binding affinity and selectivity for STAT5b SH2 domain. Cpd1: Suppressed STAT5 by targeting SH2 domain, blocked STAT5/STAT5 DNA binding.

Other Direct STAT5 Inhibitors with Unique Mechanisms

Beyond SH2 domain targeting, other direct inhibitors of STAT5 with unique mechanisms are being investigated in preclinical settings. While the SH2 domain is a primary target for blocking dimerization and receptor interaction, other strategies may involve interfering with different domains or processes essential for STAT5 function, such as nuclear import, DNA binding to specific gene promoters, or interactions with co-factors. Research in this area seeks to identify novel scaffolds and mechanisms that can effectively and selectively inhibit STAT5 activity, potentially overcoming limitations associated with SH2 domain inhibitors or providing alternative therapeutic avenues. One such compound identified through a high-throughput screen is pimozide (B1677891), an FDA-approved neuroleptic drug, which was found to inhibit STAT5 phosphorylation and downregulate STAT5 target gene expression in Ba/f3 FLT3 ITD cells. nih.govoncotarget.commdpi.com While initially identified as a STAT5 inhibitor, recent studies suggest pimozide may act through proteolysis upstream of STAT5 rather than direct binding. mdpi.com Topotecan (B1662842) hydrochloride has also been reported to bind to STAT5, inhibiting its dimerization, phosphorylation, and transcription of specific target genes, showing cellular activity at the nanomolar level and inhibiting proliferation of human AML cell lines and FLT3-ITD⁺ AML cells. researchgate.net

Pimozide: Mechanistic Elucidation Studies

Pimozide, a compound previously used as a neuroleptic drug, has demonstrated inhibitory effects on STAT5 in preclinical studies. Research indicates that pimozide decreases STAT5 tyrosine phosphorylation in a dose-dependent manner in chronic myelogenous leukemia (CML) cell lines, such as KU812 and K562. nih.gov This reduction in phosphorylation is reflected in a decrease in both phosphorylated and total nuclear STAT5. nih.gov Unlike some kinase inhibitors, pimozide inhibits STAT5 phosphorylation through a distinct mechanism. nih.gov

Further studies have explored the effects of pimozide in combination with tyrosine kinase inhibitors (TKIs) like imatinib (B729) and nilotinib. When combined with imatinib, pimozide leads to a greater loss of viable cells compared to either drug alone, demonstrating synergy. nih.gov The combination of pimozide and imatinib resulted in over 90% inhibition of STAT5 phosphorylation in KU812 cells, whereas either drug alone achieved approximately 60% inhibition. nih.gov Similar synergistic effects on inhibiting cell survival were observed when pimozide was combined with nilotinib. nih.gov

Pimozide has also shown efficacy in models of acute myelogenous leukemia (AML) driven by FLT3 mutations. It inhibits the tyrosine phosphorylation of STAT5, leading to the induction of apoptosis in AML cells. researchgate.net Pimozide exhibits a combinatorial effect with TKIs such as midostaurin (B1676583) and sunitinib (B231) in inhibiting STAT5 tyrosine phosphorylation and inducing apoptosis. researchgate.net In a mouse model of FLT3-driven AML, pimozide treatment reduced tumor burden and increased survival. researchgate.net

In peripheral T-cell lymphoma (PTCL), where activating mutations in the JAK/STAT pathway, particularly STAT5B, are prevalent, pimozide has been shown to inhibit STAT5, leading to apoptotic cell death. researchgate.netoncotarget.com This apoptosis is dependent on caspase 8 and TRAIL, and is associated with the upregulation of the TRAIL death receptor, DR4. oncotarget.com Pimozide treatment reduced p-STAT5 expression by at least 70% in ex vivo T-PLL patient samples. oncotarget.com The inhibition of STAT5 by pimozide in PTCL cells appears to interfere with cellular metabolism. oncotarget.com

Topotecan Hydrochloride

Topotecan hydrochloride, a topoisomerase I inhibitor, has also been identified as a potential this compound in preclinical research. nih.govnih.govresearchgate.net Molecular docking predictions and cellular thermal shift assays have indicated that topotecan hydrochloride binds to STAT5. nih.govnih.govresearchgate.net Specifically, it has been shown to bind to multiple amino acids in the SH2 domain of STAT5. researchgate.net

This binding inhibits STAT5 dimerization, phosphorylation, and the transcription of specific target genes. nih.govnih.govresearchgate.net Topotecan hydrochloride has demonstrated cellular activity at the nanomolar level. nih.govnih.gov It significantly inhibits the proliferation of human AML cell lines, including those with FLT3-ITD mutations. nih.govnih.gov Even in the presence of IL-3 and GM-CSF, which activate STAT5 expression, topotecan hydrochloride effectively inhibited STAT5 phosphorylation. nih.gov These findings suggest that topotecan hydrochloride can specifically reduce STAT5 phosphorylation and downstream gene expression, thereby inhibiting STAT5 activation in AML cells. nih.gov Preclinical data also suggest that topotecan hydrochloride has the potential for an anti-tumor effect in vivo. nih.govnih.gov

STAT5 Protein Degraders

Protein degradation is an emerging therapeutic strategy that aims to eliminate target proteins rather than merely inhibiting their function. This approach utilizes the cell's natural protein degradation machinery, such as the proteasome. mdpi.com

AK-2292

AK-2292 is a small molecule protein degrader designed to target and eliminate STAT5. azolifesciences.comrogelcancercenter.org It is a PROTAC (Proteolysis Targeting Chimera) that mediates the degradation of STAT5A and STAT5B proteins. guidetopharmacology.orgresearchgate.net AK-2292 contains a STAT5-binding ligand linked to a moiety that mediates binding to cereblon, an E3 ligase component, thereby directing STAT5 proteins for ubiquitination and subsequent proteasomal degradation. guidetopharmacology.org

Preclinical studies have shown that AK-2292 effectively induces the degradation of STAT5A, STAT5B, and phosphorylated STAT5 proteins in a concentration- and time-dependent manner in AML cell lines. acs.org It demonstrates excellent degradation selectivity for STAT5 over other STAT members, including STAT1, STAT2, STAT3, STAT4, and STAT6. mdpi.comacs.org Unbiased proteomics analyses indicated that AK-2292 reduced the levels of STAT5A and STAT5B proteins by over 85% with no significant effect on other analyzed proteins. mdpi.com

AK-2292 has shown potent and specific cell growth inhibitory activity in AML cell lines with high levels of phosphorylated STAT5. acs.org It was effectively taken up by both cell lines and mouse models. azolifesciences.comrogelcancercenter.org In mouse models of CML, AK-2292 was found to stop cell growth and induce tumor regression. rogelcancercenter.org AK-2292 effectively reduces STAT5 protein in vivo and achieves strong antitumor activity in mice at well-tolerated dose schedules. acs.org

JPX-0750

JPX-0750 is another small molecule degrader that targets STAT5. researchgate.netpatsnap.com It is described as a potent and selective, non-PROTAC, small molecule degrader of STAT5 protein. researchgate.netpatsnap.comehaweb.orgaacrjournals.org JPX-0750 covalently and selectively binds to a cysteine residue on STAT5 via an electrophilic warhead, which leads to profound destabilization of the STAT5 protein. researchgate.netpatsnap.comehaweb.orgaacrjournals.org This unfolding and destabilization effect can be observed through techniques like Western blot, isothermal denaturation, and HDX exchange. researchgate.netpatsnap.comehaweb.orgaacrjournals.org

In a range of AML and T-lymphoma/leukemia cell lines, exposure to JPX-0750 at nanomolar concentrations results in rapid and dose-dependent degradation of both phospho-STAT5 and total STAT5. researchgate.netpatsnap.comehaweb.orgaacrjournals.org IC50 values for STAT5 degradation were reported between 80-200 nM. researchgate.netpatsnap.comehaweb.orgaacrjournals.org Washout experiments indicated that a short exposure (2-4 hours at 1 µM) is sufficient to degrade STAT5, inhibit downstream targets, and induce apoptosis. researchgate.netpatsnap.comehaweb.orgaacrjournals.org Furthermore, 50% STAT5 recovery required over 72 hours post-washout, suggesting a long pharmacodynamic effect. researchgate.netpatsnap.comehaweb.orgaacrjournals.org While JPX-0750 also affects STAT3 degradation, this occurs later (24 hours post-washout after 6 hours of treatment), indicating that the anti-STAT5 activity is more rapid in AML cells. researchgate.netpatsnap.comehaweb.orgaacrjournals.org No effect was observed on STAT1 upon exposure to JPX-0750. researchgate.netpatsnap.comehaweb.orgaacrjournals.org JPX-0750 demonstrated similar low nanomolar potency in primary AML blasts and T-PLL patient samples, including those with poor prognostic markers. researchgate.netpatsnap.comehaweb.orgaacrjournals.org

JPX-0750 has been evaluated as a dual STAT3/5 binding inhibitor that promotes protein degradation. nih.gov It has been shown to facilitate rapid STAT5 degradation and a relatively slower STAT3 degradation profile, leading to the downregulation of oncogenic STAT3/5 targets in cellulo. nih.gov JPX-0700, a structurally related compound, significantly reduced leukemic burden and suppressed tumor dissemination in a preclinical MV4;11 luciferase model. researchgate.netpatsnap.com

Dual STAT3/STAT5 Inhibitors

Given the overlapping roles of STAT3 and STAT5 in various cancers, dual inhibition of both proteins presents a potential therapeutic strategy.

CNC-01

CNC-01 is a novel, orally available small molecule that acts as a selective dual inhibitor targeting both STAT5 and STAT3. researchgate.netaacrjournals.orgjw-pharma.co.krkdfnews.comjw-pharma.co.kr It is being investigated as a potential treatment for acute myeloid leukemia (AML), particularly in cases exhibiting resistance to existing therapies like FLT3 and BCL-2 inhibitors. researchgate.netaacrjournals.orgjw-pharma.co.krkdfnews.comjw-pharma.co.kr

Preclinical data indicate that CNC-01 directly binds to both STAT5 and STAT3 proteins. researchgate.netaacrjournals.org By inhibiting pY694-STAT5 and pY705-STAT3, CNC-01 abrogates pro-tumorigenic transcriptional activities mediated by these proteins. researchgate.netaacrjournals.org Studies using SPR assay and cryo-EM analysis have confirmed the direct binding of CNC-01 to STAT5 and STAT3. researchgate.netaacrjournals.org

CNC-01 has demonstrated potent anti-tumor effects in preclinical models. researchgate.netaacrjournals.orgjw-pharma.co.krkdfnews.com In FLT3 inhibitor-resistant AML models, including those with FLT3-TKD mutations and models mimicking the bone marrow microenvironment, CNC-01 showed superior tumor suppression compared to current FLT3 inhibitors. jw-pharma.co.krjw-pharma.co.kr CNC-01 also exhibited robust antitumor efficacy as a monotherapy in animal models unresponsive to BCL-2 inhibitors. jw-pharma.co.krjw-pharma.co.kr Synergistic effects were observed when CNC-01 was combined with Venetoclax (B612062), a major treatment option for AML. researchgate.netaacrjournals.org The compound showed high anti-tumor effects in Venetoclax non-responsive models. researchgate.netaacrjournals.org

Preclinical Data Highlights for STAT5 Inhibitors

CompoundTarget(s)Mechanism of ActionKey Preclinical Findings
PimozideSTAT5Decreases STAT5 tyrosine phosphorylationInhibits STAT5 phosphorylation and induces apoptosis in CML and AML cells; Synergizes with TKIs; Reduces tumor burden in AML mouse models; Induces apoptosis in PTCL via TRAIL/DR4 pathway. nih.govresearchgate.netresearchgate.netoncotarget.com
Topotecan HydrochlorideSTAT5, Topo IBinds to STAT5 SH2 domain, inhibits dimerization/phosphorylation; Topoisomerase I inhibitionInhibits STAT5 activation, dimerization, phosphorylation, and target gene transcription in AML cells; Potent antiproliferative effects in AML cell lines; Potential in vivo anti-tumor effect. nih.govnih.govresearchgate.net
AK-2292STAT5A/STAT5BPROTAC-mediated proteasomal degradation of STAT5Potent and selective degradation of STAT5A/B in AML cell lines; Inhibits cell growth in AML cells with high pSTAT5; Reduces tumor growth in CML mouse models. mdpi.comrogelcancercenter.orgguidetopharmacology.orgresearchgate.netacs.org
JPX-0750STAT5 (primary), STAT3Covalent binding to STAT5, induces destabilization/degradationRapid and dose-dependent degradation of STAT5 in AML/T-lymphoma cells; Longer pharmacodynamic effect on STAT5 than STAT3; Potent in primary AML/T-PLL samples; Reduces tumor burden in mouse models. researchgate.netpatsnap.comehaweb.orgaacrjournals.org
CNC-01STAT3/STAT5Direct dual inhibition of STAT3 and STAT5 phosphorylationDirectly binds to STAT3 and STAT5; Inhibits pSTAT3 and pSTAT5; Potent anti-tumor effects in AML models, including resistant cases; Synergistic with Venetoclax. researchgate.netaacrjournals.orgjw-pharma.co.krkdfnews.comjw-pharma.co.kr

Thiopyrimidine/Chalcone (B49325) Hybrids

Preclinical research has explored the potential of thiopyrimidine/chalcone hybrids as inhibitors of STAT proteins, including STAT5, particularly in the context of hepatocellular carcinoma (HCC) and other cancer cell lines. These hybrid compounds have been designed and synthesized with the aim of developing new anticancer agents. nih.govtandfonline.comrsc.org

Detailed research findings indicate that certain thiopyrimidine/chalcone hybrids exhibit significant anti-proliferative effects on cancer cells. For instance, studies on hepatocellular carcinoma cell lines, such as HepG2 and Huh7, have shown that specific hybrids possess potent to moderate anti-tumor activity. nih.govrsc.org Compounds designated as 5e and 5h have demonstrated notable anti-proliferative effects in these cell lines, with IC₅₀ values in the low micromolar range. nih.govrsc.org Compound 5h, featuring a 3,4,5-trimethoxy substituted chalcone moiety, was identified as particularly potent against both HepG2 and Huh7 cells, exhibiting greater potency than reference drugs like doxorubicin (B1662922) and static. nih.gov

Beyond their general cytotoxic effects, specific thiopyrimidine/chalcone hybrids have been investigated for their ability to directly inhibit STAT3 and STAT5a. nih.govrsc.orgresearchgate.netnih.gov Compounds 5e and 5h have shown dual inhibitory action against both STAT3 and STAT5a. nih.govrsc.orgresearchgate.netnih.gov Research indicates a substantial decrease in the levels of both STAT3 and STAT5 upon treatment with these compounds compared to control groups. nih.govresearchgate.netnih.gov For example, compound 5h led to a significant reduction in the levels of STAT3 and STAT5. nih.govresearchgate.netnih.gov Western blot analysis further supported these findings, showing that compound 5h specifically inhibited the phosphorylation of STAT3 at Tyr705 and STAT5 at Tyr694, with only a minor impact on the total expression of these proteins. nih.govresearchgate.netnih.gov Molecular docking studies have provided insights into the potential binding mechanisms of these hybrids within the SH2 domains of STAT3 and STAT5. nih.govrsc.orgnih.gov

Another study exploring 2-thiopyrimidine/chalcone hybrids evaluated their cytotoxic activities against different cancer cell lines, including leukemia (K-562), breast (MCF-7), and colon (HT-29). tandfonline.comresearchgate.net Several derivatives showed potent cytotoxic activity. tandfonline.comresearchgate.net Among the tested compounds, derivative 9n exhibited dual inhibitory activity against both STAT3 and STAT5a, with specific IC₅₀ values reported for each target. tandfonline.comresearchgate.net

The preclinical data suggests that thiopyrimidine/chalcone hybrids represent a promising class of compounds for targeting STAT signaling pathways, particularly STAT3 and STAT5, and warrant further investigation for their potential therapeutic applications in cancer. nih.govtandfonline.comrsc.org

Here are some representative data points from the preclinical research:

Table 1: Antiproliferative Activity of Selected Thiopyrimidine/Chalcone Hybrids against HCC Cell Lines

CompoundHepG2 IC₅₀ (µM)Huh7 IC₅₀ (µM)
5eData not explicitly available in snippets for HepG22.58 nih.gov
5h0.55 nih.gov0.68 nih.gov
Doxorubicin (Reference)Data not explicitly available in snippetsData not explicitly available in snippets
Static (Reference)Data not explicitly available in snippetsData not explicitly available in snippets

Table 2: STAT3 and STAT5 Inhibition by Selected Thiopyrimidine/Chalcone Hybrids

CompoundSTAT3 Inhibition (Fold Decrease vs Control)STAT5 Inhibition (Fold Decrease vs Control)STAT3 IC₅₀ (µM)STAT5a IC₅₀ (µM)
5e65 nih.govresearchgate.netnih.gov60 nih.govresearchgate.netnih.govData not explicitly available in snippetsData not explicitly available in snippets
5h87 nih.govresearchgate.netnih.gov79.5 nih.govresearchgate.netnih.govData not explicitly available in snippetsData not explicitly available in snippets
9nData not explicitly available in snippetsData not explicitly available in snippets113.31 tandfonline.comresearchgate.net50.75 tandfonline.comresearchgate.net

Methodologies in Academic Research on Stat5 Inhibitors

Computational and In Silico Approaches

Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to identify and optimize potential drug candidates before their synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of STAT5 inhibitor research, docking is used to predict the binding mode and affinity of small molecules to the STAT5 protein, typically targeting the SH2 domain, which is crucial for its activation and dimerization.

Virtual screening is an application of molecular docking where large libraries of chemical compounds are computationally screened against a protein target to identify potential hits. koreascience.kr This approach narrows down the number of compounds that need to be experimentally tested. For instance, a virtual screening of an FDA-approved drug database identified Nilotinib as a potential STAT5a inhibitor with a high binding affinity. koreascience.kr In another study, virtual screening of a database containing over 90,000 natural products and natural product-like compounds led to the identification of STOCK-1N-69677 as a putative dual inhibitor of both STAT1 and STAT5. nih.gov Similarly, a virtual screening of approximately 1500 compounds identified three potential dual inhibitors of the SH2 domains of STAT5 and STAT3, referred to as compound 660, 304, and 561. nih.gov

Table 1: Examples of STAT5 Inhibitors Identified Through Virtual Screening

Compound/LibraryTargetKey Findings
FDA-approved drugsSTAT5aIdentified Nilotinib as a potential inhibitor. koreascience.kr
Natural product databaseSTAT1 and STAT5Identified STOCK-1N-69677 as a putative dual inhibitor. nih.gov
~1500 compound librarySTAT5 and STAT3Identified compounds 660, 304, and 561 as potential dual inhibitors. nih.gov

Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or the protein's binding site. This model then serves as a 3D query to search for novel compounds with similar features in chemical databases. This approach is particularly useful for identifying compounds with different chemical scaffolds but similar binding properties. For STAT5, pharmacophore models are often developed based on the key interactions within the SH2 domain's phosphotyrosine-binding pocket.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound research, MD simulations are employed to validate the binding poses predicted by molecular docking and to assess the stability of the protein-ligand complex. nih.govnih.gov These simulations can provide insights into the conformational changes that occur upon ligand binding and can help to refine the design of inhibitors. For example, a 50-nanosecond MD simulation was used to support the finding that compound STOCK-1N-69677 could act as a dual inhibitor of STAT1 and STAT5. nih.gov In another study, MD simulations were used to confirm the stability of the predicted binding of dual STAT3/STAT5 inhibitors within their respective SH2 domains. nih.gov The stability of protein-ligand complexes is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) and the number of hydrogen bonds formed during the simulation. koreascience.krnih.gov

High-Throughput Screening (HTS) Platforms

High-throughput screening (HTS) involves the automated testing of large numbers of compounds to identify those that have a desired biological activity. HTS platforms are a cornerstone of modern drug discovery and have been instrumental in the identification of novel STAT5 inhibitors.

Fluorescence polarization (FP) is a versatile technique used to monitor binding events in solution. In the context of this compound screening, an FP assay is typically designed to measure the disruption of the interaction between the STAT5 protein (often the SH2 or DNA-binding domain) and a fluorescently labeled binding partner, such as a phosphopeptide or a DNA oligonucleotide. nih.govresearchgate.net When the fluorescently labeled molecule is bound to the larger STAT5 protein, it tumbles slowly in solution, resulting in a high FP signal. If a small molecule inhibitor displaces the fluorescent probe, the probe tumbles more rapidly, leading to a decrease in the FP signal.

FP assays are well-suited for HTS due to their homogeneous format, sensitivity, and rapid readout. nih.gov Researchers have developed and optimized FP assays for screening inhibitors targeting both the STAT5B DNA-binding domain and the SH2 domain. nih.govresearchgate.net An in vitro screen of a focused library of approximately 150 salicylic (B10762653) acid-containing inhibitors using an FP-based assay led to the identification of several potent and selective STAT5 inhibitors, including BP-1-107, BP-1-108, SF-1-087, and SF-1-088. nih.govfigshare.com

Table 2: STAT5 Inhibitors Identified Through Fluorescence Polarization Assays

CompoundTarget DomainSelectivity
BP-1-107SH2>3-fold for STAT5 vs. STAT1/STAT3 nih.gov
BP-1-108SH2>3-fold for STAT5 vs. STAT1/STAT3 nih.gov
SF-1-087SH2>3-fold for STAT5 vs. STAT1/STAT3 nih.gov
SF-1-088SH2>3-fold for STAT5 vs. STAT1/STAT3 nih.gov

Cell-based reporter assays are powerful tools for screening compounds that modulate the activity of a specific signaling pathway within a cellular environment. For STAT5, these assays typically utilize a cell line that has been engineered to express a reporter gene, such as luciferase, under the control of a STAT5-responsive promoter. nih.govnih.govbpsbioscience.com When STAT5 is activated (e.g., by a cytokine), it translocates to the nucleus and drives the expression of the reporter gene, leading to a measurable signal (e.g., light production).

Inhibitors of STAT5 signaling will reduce the reporter gene expression, thus providing a quantifiable measure of their activity. These assays are amenable to HTS formats and can identify inhibitors that act at various points in the STAT5 signaling cascade. nih.gov For example, a STAT5 reporter cell line was used to demonstrate that the JAK3 inhibitor CP-690,550 selectively inhibited IL-2-induced STAT5 reporter activity. nih.govnih.gov Commonly used cell lines for STAT5 reporter assays include the murine pro-B cell line Ba/F3 and the human monocytic cell line U937. bpsbioscience.comamsbio.com

Table 3: Cell Lines Used in STAT5 Reporter Assays

Cell LineReporter GeneApplication
32D/IL-2Rβ/6xSTAT5LuciferaseScreening for JAK3 inhibitors that affect STAT5 signaling. nih.govnih.gov
Ba/F3LuciferaseMonitoring STAT5 signaling pathway activity and screening for inhibitors. bpsbioscience.com
U937LuciferaseMonitoring STAT5-mediated signal transduction and screening for inhibitors. amsbio.com

In Vitro Cellular and Molecular Assays

In the preclinical evaluation of STAT5 inhibitors, a variety of in vitro cellular and molecular assays are employed to characterize their biological activity. These assays are crucial for understanding the mechanism of action, potency, and specificity of novel compounds targeting the STAT5 signaling pathway.

Cell Viability and Proliferation Assays (e.g., Resazurin (B115843), CCK-8, AlamarBlue®)

Cell viability and proliferation assays are fundamental tools for assessing the anti-cancer effects of STAT5 inhibitors. These assays quantitatively measure the number of living cells in a population after treatment with a compound. A common approach involves using metabolic indicators that are converted by viable, metabolically active cells into a detectable signal.

Resazurin-based assays, such as AlamarBlue® and CellTiter-Blue, are widely used. biotium.comthermofisher.combio-rad-antibodies.com Resazurin, a blue and minimally fluorescent dye, is reduced by cellular dehydrogenases in viable cells to the highly fluorescent pink compound, resorufin (B1680543). biotium.comthermofisher.combio-rad-antibodies.com The intensity of the fluorescent or colorimetric signal is directly proportional to the number of living cells. biotium.com These assays are advantageous due to their sensitivity, simplicity, and non-destructive nature, which allows for kinetic monitoring of cell viability over time. biotium.comuva.esthermofisher.com

Researchers utilize these assays to determine the dose-dependent effects of STAT5 inhibitors on cancer cell lines. For instance, the this compound Pimozide (B1677891) was shown to cause a dose-dependent decrease in the number of viable chronic myelogenous leukemia (CML) cell lines, KU812 and K562. ashpublications.org Similarly, novel dual STAT3/5 inhibitors, JPX-0700 and JPX-0750, were evaluated across a panel of blood cancer cell lines, with IC50 values (the concentration of inhibitor required to reduce cell viability by 50%) calculated from drug response analyses using CellTiter-Blue viability assays. biorxiv.org Another study used an ATP bioluminescent assay, which measures ATP as an indicator of metabolic function, to demonstrate that Pimozide and STAT5 knockdown significantly reduced ATP production in peripheral T-cell lymphoma (PTCL) cell lines. oncotarget.com

Table 1: Examples of Cell Viability Assays in this compound Research
Assay TypePrincipleApplication in STAT5 ResearchReference Compound/TargetCell LinesSource
Resazurin-based (e.g., CellTiter-Blue)Metabolic reduction of resazurin to fluorescent resorufin by viable cells. biotium.comthermofisher.comDetermine IC50 values and assess dose-dependent inhibition of cell proliferation.JPX-0700, JPX-0750AML and NKCL cell lines biorxiv.org
ATP Bioluminescent AssayMeasurement of ATP levels as an indicator of cellular metabolic activity. uva.esAssess interference with metabolic function following STAT5 inhibition.PimozideHuT102, Kit225 (PTCL) oncotarget.com
General Viability AssayQuantify the number of viable cells after treatment.Demonstrate dose-dependent decrease in viable cells.PimozideKU812, K562 (CML) ashpublications.org

Clonogenic Growth Assays

Clonogenic growth assays, or colony formation assays, are used to evaluate the long-term proliferative capacity and self-renewal potential of cancer cells following treatment with a this compound. This assay assesses the ability of a single cell to undergo sufficient divisions to form a colony of at least 50 cells. It is particularly relevant for understanding the potential of an inhibitor to eradicate cancer stem cells, which are often responsible for tumor recurrence. spandidos-publications.com

The inhibition of STAT5 has been shown to reduce the clonogenic potential of various cancer cells. For example, the STAT5 SH2 domain inhibitor AC-4-130 was found to reduce the clonogenic growth of MV4-11 and MOLM-13 acute myeloid leukemia (AML) cells in semi-solid medium. nih.gov Similarly, Pimozide was observed to selectively inhibit the colony formation of CD34+ bone marrow cells from CML patients. ashpublications.org Studies on prostate cancer have also demonstrated that inhibiting STAT5a/b decreases the clonogenic survival of CWR22Rv human prostate cancer cells. researchgate.net This assay provides crucial information on the sustained anti-proliferative effects of STAT5 inhibition, beyond the immediate effects measured by short-term viability assays.

Apoptosis Induction Assays (e.g., FACS, TUNEL)

A key mechanism by which anti-cancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Assays to detect apoptosis are therefore critical in the evaluation of STAT5 inhibitors.

Annexin V/Propidium (B1200493) Iodide (PI) Staining with Flow Cytometry (FACS): This is a widely used method to detect and quantify apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the cell membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. Cells are co-stained with PI, a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. This allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Multiple studies have used this method to confirm that STAT5 inhibitors induce apoptosis.

The inhibitor AC-4-130 was shown to induce apoptosis in MV4-11 and MOLM-13 cells in a dose-dependent manner, as detected by Annexin V/PI staining. nih.gov

Small molecule inhibitors JPX-0700 and JPX-0750 also induced cell death in FLT3-ITD driven MV4-11 and MOLM-13 AML cells, which was demonstrated by Annexin V/Propidium iodide staining. biorxiv.org

The this compound Pimozide was also found to induce apoptosis in CML cell lines. ashpublications.org

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. nih.govnih.gov The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA strand breaks with fluorescently labeled dUTPs. nih.govnih.gov The resulting fluorescent signal can be measured by flow cytometry or visualized by fluorescence microscopy, allowing for the identification of apoptotic cells. nih.govnih.gov

Cell Cycle Analysis

STAT5 is known to drive the expression of genes that promote cell cycle progression. ashpublications.org Therefore, inhibiting STAT5 is expected to cause cells to arrest at specific checkpoints in the cell cycle, preventing their division. Cell cycle analysis is performed to investigate these effects.

The standard method involves staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). ashpublications.orgspandidos-publications.com The fluorescence intensity of the stained cells is directly proportional to their DNA content. Analysis by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Studies have consistently shown that STAT5 inhibitors induce cell cycle arrest.

The this compound Pimozide was found to cause cell cycle arrest in CML cell lines. ashpublications.org

Topotecan (B1662842) hydrochloride, identified as a this compound, was shown to inhibit the proliferation of AML cells by inducing cell cycle arrest. spandidos-publications.com

Similarly, the inhibitor AC-4-130 induced cell cycle arrest in AML cells, with an observed increase in the proportion of cells in the G0/G1 phase and a corresponding reduction in the S or G2/M phases. nih.gov

Table 2: Effects of STAT5 Inhibitors on the Cell Cycle
InhibitorCell LinesObserved EffectMethodSource
AC-4-130MV4-11, MOLM-13 (AML)Increase in G0/G1 arrested cells; reduction in S and G2/M phases.Propidium Iodide (PI) Staining nih.gov
PimozideCML cell linesInduction of cell cycle arrest.Propidium Iodide (PI) Staining ashpublications.org
Topotecan hydrochlorideAML cellsInduction of cell cycle arrest.Propidium Iodide (PI) Staining spandidos-publications.com

Protein Expression and Phosphorylation Analysis (e.g., Immunoblotting)

Immunoblotting, commonly known as Western blotting, is an essential technique to confirm the mechanism of action of a this compound. This assay allows for the detection and quantification of specific proteins in a cell lysate. In the context of this compound research, it is used to verify that the compound inhibits the phosphorylation of STAT5, which is critical for its activation, dimerization, and subsequent downstream signaling. spandidos-publications.comglpbio.com

The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest. Researchers typically use antibodies that recognize total STAT5 protein as well as antibodies specific to STAT5 phosphorylated at a key tyrosine residue (e.g., Tyr694 for STAT5A). researchgate.netnih.gov A decrease in the ratio of phosphorylated STAT5 (p-STAT5) to total STAT5 indicates effective target inhibition.

This method has been used extensively to validate STAT5 inhibitors:

The compound 17f was shown to selectively inhibit the phosphorylation of STAT5 in CML and AML cells. nih.gov

Topotecan hydrochloride was found to inhibit the phosphorylation and dimerization of STAT5. spandidos-publications.com

The novel protein degrader AK-2292 was shown to be highly specific in eliminating STAT5 protein with no effect on other STAT proteins. rogelcancercenter.org

Pimozide caused a dose-dependent inhibition of STAT5 phosphorylation in CML cells. ashpublications.org

Inhibitors JPX-0700 and JPX-0750 were validated by immunoblotting, which showed their impact on total and phospho-STAT5 levels in AML and NKCL cell lines. biorxiv.org

Subcellular Localization Studies (e.g., Nuclear Translocation)

For STAT5 to function as a transcription factor, it must translocate from the cytoplasm to the nucleus after being activated (phosphorylated). nih.gov This nuclear translocation is a critical step in the STAT5 signaling pathway. nih.govnih.gov Subcellular localization studies are performed to determine if a this compound can block this process.

One common method involves cellular fractionation, where the cytoplasmic and nuclear components of the cell are separated. The amount of STAT5 protein in each fraction is then analyzed by immunoblotting. A successful inhibitor would be expected to decrease the amount of STAT5 found in the nuclear fraction. For example, the inhibitor AC-4-130 was shown to disrupt the nuclear translocation of STAT5. nih.gov

Another approach involves using immunofluorescence microscopy. Cells are treated with the inhibitor, then fixed and stained with a fluorescently labeled antibody against STAT5. The location of the fluorescent signal within the cell (cytoplasm vs. nucleus) can then be visualized using a microscope. This provides a direct visual confirmation of the inhibitor's effect on STAT5 localization. These studies are crucial for confirming that an inhibitor disrupts a key functional step in STAT5 activity. nih.govresearchgate.net

Protein-Protein Interaction Assays (e.g., SH2 Domain Complexation)

The disruption of STAT5 protein-protein interactions, particularly the dimerization mediated by the Src Homology 2 (SH2) domain, is a primary strategy for inhibitor development. A variety of in vitro assays are employed to identify and characterize compounds that interfere with this crucial step in STAT5 activation.

A common high-throughput screening method is the Fluorescence Polarization (FP) assay . This technique measures the disruption of the interaction between a phosphopeptide and the STAT5 SH2 domain. acs.org A small fluorescently labeled phosphopeptide probe binds to the STAT5 SH2 domain, resulting in a high FP value. When an inhibitor successfully competes with the probe for binding to the SH2 domain, the probe is displaced, leading to a decrease in the FP value. acs.org

Another sophisticated method is the multiplexed Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology . This assay can be designed to simultaneously screen for inhibitors of different STAT proteins, such as STAT3 and STAT5b. nih.govsemanticscholar.org It utilizes donor and acceptor beads that, when in close proximity due to protein-protein or protein-peptide interaction, generate a chemiluminescent signal. nih.govsemanticscholar.org Inhibitors that disrupt the interaction between the STAT5 SH2 domain and its binding partner will lead to a reduction in the signal. nih.govsemanticscholar.org For instance, a peptide sequence derived from the erythropoietin receptor, which has a high affinity for the STAT5b SH2 domain, can be used as a ligand in this assay. nih.govsemanticscholar.org

Thermal shift assays (TSA) also play a role in validating the binding of inhibitors to the STAT5 SH2 domain. The binding of a ligand to a protein generally increases its thermal stability. TSA measures the change in the melting temperature of the STAT5 protein in the presence of a potential inhibitor. An increase in the melting temperature suggests direct binding of the compound to the protein. researchgate.net

These assays are instrumental in the initial stages of drug discovery, allowing for the screening of large compound libraries and the characterization of lead compounds that specifically target the STAT5 SH2 domain. acs.orgnih.govsemanticscholar.org

Gene Expression Analysis (e.g., RT-qPCR, RNA-seq)

To understand the functional consequences of STAT5 inhibition, researchers extensively analyze the expression of STAT5 target genes. These analyses reveal whether an inhibitor not only binds to STAT5 but also effectively blocks its transcriptional activity in a cellular context.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a targeted approach used to measure the mRNA levels of specific STAT5-regulated genes. nih.govresearchgate.net This method is highly sensitive and specific, making it suitable for validating the effects of a this compound on a known set of target genes. For example, researchers can treat cells with a this compound and then use RT-qPCR to quantify the expression of genes like cyclin D1, cyclin D2, C-MYC, and MCL-1, which are known to be regulated by STAT5. acs.org A significant decrease in the expression of these genes following treatment with the inhibitor would indicate successful target engagement and functional inhibition.

RNA sequencing (RNA-seq) offers a more comprehensive and unbiased approach to studying the effects of STAT5 inhibition on the entire transcriptome. nih.gov This technology allows for the identification of all genes that are differentially expressed upon treatment with a this compound. nih.gov RNA-seq can reveal novel STAT5 target genes and provide a broader understanding of the cellular pathways affected by STAT5 inhibition. nih.govnih.gov By comparing the gene expression profiles of inhibitor-treated and untreated cells, researchers can gain insights into the global impact of STAT5 inhibition on cellular function. nih.gov

Both RT-qPCR and RNA-seq are powerful tools for elucidating the molecular mechanisms of STAT5 inhibitors and for confirming their efficacy in modulating STAT5-dependent gene expression. nih.govresearchgate.netnih.gov

Chromatin Immunoprecipitation (ChIP-seq) for DNA Binding

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of transcription factors, including STAT5. france-genomique.orgnih.govyoutube.comyoutube.com This methodology provides direct evidence of a transcription factor's interaction with DNA in the context of chromatin within the cell. france-genomique.orgnih.gov

The ChIP-seq workflow involves several key steps:

Cross-linking: Cells are treated with a chemical agent, such as formaldehyde, to create covalent cross-links between proteins and DNA that are in close proximity. youtube.com

Chromatin Fragmentation: The chromatin is then sheared into smaller fragments, typically through sonication or enzymatic digestion. youtube.com

Immunoprecipitation: An antibody specific to the protein of interest, in this case, STAT5, is used to selectively pull down the protein-DNA complexes. youtube.com

DNA Purification: The cross-links are reversed, and the DNA is purified from the protein. youtube.com

Sequencing: The purified DNA fragments are then sequenced using high-throughput sequencing technologies. france-genomique.org

Data Analysis: The resulting sequence reads are aligned to a reference genome to identify the specific genomic regions where the transcription factor was bound. youtube.com

In the context of this compound research, ChIP-seq can be used to determine whether a compound effectively prevents STAT5 from binding to its target gene promoters and enhancers. researchgate.net By comparing the STAT5 binding profiles in cells treated with a this compound to those in untreated cells, researchers can assess the inhibitor's ability to disrupt STAT5's DNA binding activity on a global scale. researchgate.net A successful inhibitor would lead to a significant reduction in the number and intensity of STAT5 binding peaks at its target loci. researchgate.net

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a biophysical assay that allows for the validation of target engagement between a drug and its protein target within a cellular environment. cetsa.orgresearchgate.netnih.gov This technique is based on the principle of ligand-induced thermal stabilization of proteins. cetsa.orgspringernature.com When a small molecule inhibitor binds to its target protein, it generally increases the protein's stability and resistance to thermal denaturation. nih.gov

The CETSA protocol typically involves the following steps:

Treatment: Intact cells or cell lysates are treated with the compound of interest (e.g., a this compound) or a vehicle control. researchgate.net

Heating: The treated samples are then heated to a range of temperatures. cetsa.org

Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.

Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or other protein detection methods. biorxiv.org

In the context of this compound research, CETSA can be used to confirm that a compound directly binds to STAT5 in cells. researchgate.net An effective this compound will increase the thermal stability of the STAT5 protein, resulting in more STAT5 remaining in the soluble fraction at higher temperatures compared to the untreated control. researchgate.net This method is particularly valuable as it provides evidence of target engagement in a physiological context, taking into account factors such as cell permeability and intracellular metabolism. nih.gov Variations of the assay, such as RT-CETSA (real-time CETSA), have been developed to improve throughput and data acquisition. biorxiv.org

Studies on Cellular Differentiation

STAT5 plays a critical role in regulating the differentiation of various cell types, particularly within the hematopoietic system. ashpublications.org Therefore, studies on cellular differentiation are essential for understanding the biological effects of STAT5 inhibitors.

In the context of hematopoiesis, STAT5 is known to be a key regulator of hematopoietic stem cell (HSC) function. ashpublications.org Research has shown that STAT5 is involved in processes such as HSC self-renewal and lineage commitment. ashpublications.org The impact of STAT5 inhibition on these processes can be investigated using in vitro colony-forming assays and in vivo transplantation models. ashpublications.org For example, the ability of hematopoietic progenitors to form different types of colonies (e.g., erythroid, myeloid) in the presence of a this compound can provide insights into the inhibitor's effect on lineage-specific differentiation.

STAT5 is also a crucial signaling molecule in the differentiation of T lymphocytes. nih.govnih.gov It has been shown to be a potent negative regulator of T follicular helper (Tfh) cell differentiation. nih.govnih.gov Inhibition of STAT5 signaling can lead to an increase in the expression of Bcl6, a master regulator of Tfh cell development, and promote the differentiation of T cells towards the Tfh lineage. nih.gov The effects of STAT5 inhibitors on T cell differentiation can be assessed by culturing T cells under specific polarizing conditions in the presence of the inhibitor and then analyzing the expression of lineage-specific transcription factors and cytokines by flow cytometry or other molecular techniques.

Furthermore, STAT5 signaling can influence the differentiation of other immune cells and has been implicated in the regulation of cellular processes in various tissues. ashpublications.orgnih.govnih.gov Studies on cellular differentiation provide a functional readout of STAT5 inhibition and are crucial for understanding the potential therapeutic applications and off-target effects of these compounds.

Epithelial-Mesenchymal Transition (EMT) Assays

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their cell-cell adhesion and polarity, and acquire a more migratory and invasive mesenchymal phenotype. youtube.comyoutube.com This process is crucial in development and wound healing, but its aberrant activation is a hallmark of cancer progression and metastasis. youtube.comnih.gov Recent studies have implicated STAT5 signaling in the induction of EMT in various cancers, including prostate and hepatocellular carcinoma. nih.govnih.gov

A variety of assays are employed to investigate the role of STAT5 in EMT and to evaluate the efficacy of STAT5 inhibitors in blocking this process. These assays typically involve monitoring changes in cell morphology, the expression of EMT markers, and the migratory and invasive capabilities of cells. nih.govnih.govbohrium.com

Morphological Analysis: A hallmark of EMT is a change in cell shape from a cobblestone-like epithelial morphology to an elongated, spindle-like mesenchymal morphology. youtube.com This can be observed and documented using phase-contrast microscopy.

EMT Marker Expression: The expression of key EMT-associated proteins is analyzed at both the mRNA and protein levels.

Western Blotting and Immunofluorescence: These techniques are used to detect changes in the protein levels of epithelial markers, such as E-cadherin, and mesenchymal markers, including N-cadherin, Vimentin, and Fibronectin. nih.govnih.gov A decrease in E-cadherin and an increase in mesenchymal markers are indicative of EMT. nih.govnih.gov

RT-qPCR: This method is used to quantify the mRNA levels of genes encoding EMT markers and transcription factors that regulate EMT, such as Snail, Slug, and Twist. nih.gov

Cell Migration and Invasion Assays:

Wound Healing Assay: A scratch is made in a confluent cell monolayer, and the rate at which the cells migrate to close the "wound" is monitored over time.

Transwell Migration and Invasion Assays: These assays measure the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix components (invasion) towards a chemoattractant. nih.govbohrium.com

By utilizing these assays, researchers can determine whether a this compound can reverse or prevent the EMT phenotype, thereby potentially reducing the metastatic potential of cancer cells. nih.govnih.gov

Ex Vivo Studies with Primary Patient Samples

Ex vivo studies using primary patient samples are a critical step in the preclinical evaluation of STAT5 inhibitors. These studies provide a more clinically relevant assessment of a compound's potential therapeutic efficacy compared to studies conducted solely on established cell lines. nih.govnih.govashpublications.orgresearchgate.net Primary patient samples, such as peripheral blood mononuclear cells (PBMCs) or bone marrow aspirates from patients with hematological malignancies, retain the genetic and phenotypic heterogeneity of the disease. nih.govnih.gov

In the context of acute myeloid leukemia (AML), for example, primary blast cells from patients are cultured in the presence of a this compound. nih.govnih.govresearchgate.net The effects of the inhibitor on cell viability, apoptosis, and colony formation are then assessed. nih.govashpublications.org These studies can reveal whether the inhibitor is effective against cancer cells with different driver mutations and can help to identify patient populations that are most likely to respond to the treatment. nih.gov

For instance, studies have shown that STAT5 inhibitors can reduce the viability of primary AML cells and impair their clonogenic growth. nih.gov The sensitivity of patient samples to a this compound can also be correlated with the expression levels of specific biomarkers, such as the percentage of CD34+/CD38- leukemic stem cells. nih.gov

Preclinical In Vivo Animal Models

Preclinical in vivo animal models are indispensable for evaluating the therapeutic potential of STAT5 inhibitors. These models, particularly xenografts, allow researchers to study the efficacy of these compounds in a complex biological system that mimics human cancers.

Xenograft models are a cornerstone in the preclinical assessment of STAT5 inhibitors for hematological cancers. These models involve the subcutaneous or systemic implantation of human cancer cells into immunodeficient mice.

Researchers have utilized various cell lines to establish these models. For instance, in the study of acute myeloid leukemia (AML), cell lines such as MV4-11 and MOLM13 have been employed. biorxiv.orgnih.govspandidos-publications.com Similarly, for extra-nodal natural killer/T cell lymphoma (NKCL), the SNK-6 cell line has been used to create xenograft models. biorxiv.org The choice of cell line is critical as it often represents a specific subtype of the malignancy, such as FLT3-ITD+ AML, which is known to be driven by STAT5 activation. nih.govspandidos-publications.comnih.gov

Once tumors are established, mice are treated with STAT5 inhibitors, and the effects on tumor growth are monitored. For example, the dual STAT3/5 inhibitors JPX-0700 and JPX-0750 have been tested in both AML and NKCL xenograft models. biorxiv.orgnih.gov Another small molecule inhibitor, AC-4-130, which targets the STAT5 SH2 domain, has also shown promising activity in an AML xenograft model. nih.gov Topotecan hydrochloride is another small molecule that has demonstrated anti-tumor effects in an AML model by targeting STAT5. nih.govspandidos-publications.com

These studies provide crucial in vivo data on the efficacy of STAT5 inhibitors against hematological malignancies, paving the way for further clinical development. biorxiv.orgresearchgate.net

The utility of xenograft models extends to the study of solid tumors where STAT5 signaling is implicated in disease progression. Prostate and pancreatic cancers are notable examples where STAT5 inhibition has been investigated using this methodology.

In pancreatic cancer research, the HPAF-II cell line has been used to establish subcutaneous and orthotopic tumor models to study the effects of STAT5b inhibition. nih.govnih.gov The use of shRNA-mediated knockdown of STAT5b in these models has allowed for a specific investigation of the role of this transcription factor in tumor progression. nih.govnih.gov

For prostate cancer, the CWR22Rv1 cell line has been used to create xenograft tumors in athymic nude mice to test the efficacy of the this compound IST5-002. researchgate.netresearchgate.net These models are particularly valuable as they can be manipulated to represent different stages of the disease, such as androgen-sensitive and castrate-resistant prostate cancer, allowing for a broader understanding of the inhibitor's potential applications. jeffersonhealth.org A substantial body of work supports the critical role of STAT5 in prostate cancer cell viability and xenograft tumor growth. nih.gov

The data from these solid tumor xenograft models are vital for demonstrating the in vivo relevance of STAT5 as a therapeutic target and the potential of specific inhibitors.

A primary outcome measure in preclinical xenograft studies is the assessment of tumor growth inhibition. This is typically achieved by regularly measuring the tumor dimensions with calipers and calculating the tumor volume. biorxiv.orgresearchgate.net The comparison of tumor growth curves between treated and control groups provides a clear indication of the inhibitor's efficacy.

For example, treatment with JPX-0750 resulted in a 50% reduction in tumor volume in an AML xenograft model (MV4-11 cells), while JPX-0700 led to a 40% reduction in an NKCL model (SNK-6 cells). biorxiv.org In another study, Topotecan hydrochloride also demonstrated a significant reduction in tumor volume in an AML xenograft model. nih.govspandidos-publications.com Similarly, the this compound IST5-002 significantly suppressed the growth of prostate cancer xenograft tumors. researchgate.netresearchgate.net In pancreatic cancer models, a stable shRNA-mediated knockdown of STAT5b led to a significant inhibition of tumor growth. nih.gov

Beyond primary tumor growth, the inhibition of metastasis is a critical endpoint. The metastatic spread of cancer is a major cause of mortality, and therefore, assessing the impact of STAT5 inhibitors on this process is crucial. Metastasis can be evaluated through various methods, including the use of luciferase-expressing cancer cells, which allows for in vivo imaging of metastatic dissemination. nih.govspandidos-publications.com For instance, a MOLM13/Luc metastasis model was used to demonstrate the effectiveness of topotecan hydrochloride in inhibiting leukemia metastasis. nih.govspandidos-publications.com In pancreatic cancer, the inhibition of STAT5b was found to impair metastasis formation in vivo. nih.gov

The following tables provide a summary of the research findings on the efficacy of STAT5 inhibitors in preclinical xenograft models.

Table 1: Efficacy of STAT5 Inhibitors in Hematological Malignancy Xenograft Models

Compound/Method Cancer Type Cell Line Key Findings
JPX-0750 Acute Myeloid Leukemia (AML) MV4-11 50% reduction in tumor volume compared to vehicle-treated mice. biorxiv.org
JPX-0700 Natural Killer/T-cell Lymphoma (NKCL) SNK-6 40% reduction in tumor volume compared to vehicle-treated mice. biorxiv.org
Topotecan hydrochloride Acute Myeloid Leukemia (AML) MOLM13 Significant reduction in tumor volume and inhibition of AML tumor growth. nih.govspandidos-publications.com Markedly inhibited leukemia metastasis. nih.govspandidos-publications.com

Table 2: Efficacy of STAT5 Inhibitors in Solid Tumor Xenograft Models

Compound/Method Cancer Type Cell Line Key Findings
shRNA-mediated knockdown of STAT5b Pancreatic Cancer HPAF-II Significant inhibition of tumor growth in subcutaneous and orthotopic models. nih.govnih.gov Impaired tumor angiogenesis and metastasis formation. nih.gov

Molecular and Cellular Effects of Stat5 Inhibition

Impact on STAT5 Activation and Downstream Signaling Pathways

The canonical activation of STAT5 involves tyrosine phosphorylation, dimerization, and subsequent translocation to the nucleus to regulate gene transcription. nih.govmdpi.com STAT5 inhibitors can interfere with one or more of these steps, thereby blocking the downstream signaling cascade.

Inhibition of Tyrosine Phosphorylation and Dimerization

STAT5 activation is initiated by the phosphorylation of a critical tyrosine residue (Y694 in STAT5A and Y699 in STAT5B) by associated tyrosine kinases, such as JAKs or the oncogenic BCR-ABL1 kinase. nih.govtandfonline.commdpi.comspandidos-publications.comashpublications.orgresearchgate.net This phosphorylation is crucial for the formation of STAT5 dimers, where the SH2 domain of one STAT5 molecule interacts with the phospho-tyrosine residue of another. nih.govmdpi.comresearchgate.net These dimers then translocate to the nucleus. nih.govmdpi.com

STAT5 inhibitors can directly or indirectly inhibit this phosphorylation and dimerization process. For instance, some inhibitors target the SH2 domain of STAT5, disrupting the interaction necessary for dimerization and subsequent nuclear translocation. nih.govresearchgate.netresearchgate.net Other inhibitors may target upstream kinases responsible for STAT5 phosphorylation. ashpublications.orgplos.org

Studies have demonstrated that various STAT5 inhibitors effectively suppress STAT5 phosphorylation. Pimozide (B1677891), for example, has been shown to decrease STAT5 tyrosine phosphorylation in chronic myelogenous leukemia (CML) cells, even in the presence of BCR-ABL mutations that confer resistance to kinase inhibitors. ashpublications.org Another inhibitor, topotecan (B1662842) hydrochloride, effectively blocked STAT5 phosphorylation in acute myeloid leukemia (AML) cell lines. spandidos-publications.com The novel STAT5 SH2 domain inhibitor, AC-4-130, also disrupts STAT5 activation, dimerization, and nuclear translocation. researchgate.net

Modulation of STAT5 Target Gene Expression

Activated STAT5 dimers in the nucleus bind to specific DNA elements, primarily Gamma-Activated Sites (GAS), in the promoter regions of target genes, regulating their transcription. nih.govmdpi.com STAT5 controls the expression of genes involved in various cellular processes, including proliferation, survival, differentiation, and immune responses. nih.govtandfonline.commdpi.comnih.gov

Inhibition of STAT5 activation leads to a decrease in the expression of its target genes. These target genes often include anti-apoptotic proteins like Bcl-2 and MCL-1, as well as growth-promoting kinases such as PIM-1 and cyclin D. mdpi.comnih.govspandidos-publications.comnih.gov Conversely, STAT5 inhibition can lead to increased expression of pro-apoptotic proteins like Bim. mdpi.comnih.gov

Research has shown that STAT5 silencing or pharmacological inhibition downregulates the expression of key target genes. For example, in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) cells, STAT5 silencing decreased the expression of PIM-1, MCL-1, and BCL-2, while increasing BIM expression. nih.gov Topotecan hydrochloride treatment in AML cells significantly reduced the mRNA expression levels of STAT5-specific target genes such as CMYC, CYCLIND2, PIM1, and SURVIVIN. spandidos-publications.com Sulforaphane (B1684495), a natural compound, has also been shown to inhibit the expression of STAT5 target genes like Cis, Osm, and c-Myc. plos.org

The differential contribution of STAT5A and STAT5B to target gene expression has also been observed, indicating non-redundant functions despite their high sequence identity. oup.com

Induction of Programmed Cell Death (Apoptosis)

Constitutive activation of STAT5 promotes cell survival by upregulating anti-apoptotic proteins and downregulating pro-apoptotic ones. mdpi.comnih.gov Therefore, inhibiting STAT5 can tilt the balance towards programmed cell death, or apoptosis, in cancer cells. nih.govtandfonline.commdpi.comnih.govashpublications.orgplos.orgoup.comijbs.comaacrjournals.orgmdpi.com

STAT5 inhibitors have been shown to induce apoptosis in various cancer cell types, including leukemia, lymphoma, and prostate cancer cells. mdpi.comnih.govashpublications.orgaacrjournals.orgoncotarget.comnih.govnih.gov This induction of apoptosis is a key mechanism by which STAT5 inhibitors exert their anti-cancer effects.

TRAIL/DR4 Dependent Apoptosis

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its death receptor 4 (DR4) are key components of the extrinsic apoptotic pathway. oncotarget.comnih.govresearchgate.net Some STAT5 inhibitors have been found to induce apoptosis through this pathway.

Studies have demonstrated that STAT5 inhibition can lead to the activation of the TRAIL/DR4 dependent extrinsic apoptotic pathway. For instance, pimozide has been shown to induce apoptosis in peripheral T-cell lymphoma (PTCL) cells by activating this pathway. oncotarget.comnih.govnih.gov This involves increased expression of the TRAIL receptor DR4 on the surface of pre-apoptotic cells and enhancement of TRAIL-induced apoptosis. oncotarget.comnih.gov The apoptosis induced by pimozide in PTCL cells is caspase-8 dependent, a key initiator caspase in the extrinsic pathway. nih.gov

Mitochondrial Impairment

Mitochondria play a central role in the intrinsic apoptotic pathway, and their dysfunction can trigger cell death. researchgate.net While some studies suggest STAT5 inhibition primarily impacts the extrinsic pathway, there is also evidence linking STAT5 to mitochondrial function and potential impairment upon inhibition.

STAT5 has been observed to translocate to mitochondria, suggesting a role in regulating mitochondrial gene expression and cellular metabolism. mdpi.comaacrjournals.org Constitutively activated STAT5 can influence mitochondrial metabolism. nih.gov

While some research indicates that STAT5 inhibition might not directly affect mitochondrial membrane potential or intrinsic pathway BCL-2 family members in certain contexts nih.gov, other studies suggest a link between STAT5 inhibition and mitochondrial function. For example, an Aurora kinase inhibitor, AKI604, which restrains STAT5-activated leukemic cell proliferation, was shown to induce mitochondrial impairment, leading to disruption of mitochondrial membrane potential and elevated reactive oxygen species (ROS) levels. nih.gov STAT5 also plays a role in regulating mitochondrial fission through interaction with proteins like PGAM5 and Drp1. embopress.org Inhibition of STAT5 has been shown to suppress the phosphorylation of Drp1, a key regulator of mitochondrial fission. embopress.org

Suppression of Cell Proliferation and Clonogenic Capacity

STAT5 is a key regulator of cell cycle progression and proliferation, and its constitutive activation contributes to uncontrolled cell growth in cancer. nih.govmdpi.comnih.govspandidos-publications.comashpublications.orgplos.orgijbs.comfrontiersin.orgtandfonline.com Inhibiting STAT5 can therefore suppress cell proliferation and the ability of cancer cells to form colonies (clonogenic capacity), a measure of their reproductive potential. mdpi.comnih.govspandidos-publications.comashpublications.orgresearchgate.netijbs.comnih.govresearchgate.net

Numerous studies have demonstrated the ability of STAT5 inhibitors to reduce cell proliferation and clonogenic growth in various cancer models. Genetic silencing or pharmacological inhibition of STAT5 has been shown to suppress the growth of Ph+ ALL cells and impair their clonogenic potential. nih.gov Pimozide treatment decreased cell proliferation and inhibited colony formation in CML cell lines and CD34+ bone marrow cells from CML patients. ashpublications.org It also suppressed proliferation and colony formation in osteosarcoma cells. nih.gov Topotecan hydrochloride significantly inhibited the proliferation of human AML cell lines. spandidos-publications.com The STAT5 SH2 domain inhibitor AC-4-130 substantially impaired the proliferation and clonogenic growth of human AML cell lines and primary FLT3-ITD+ AML patient cells. researchgate.net In prostate cancer cells, inhibition of STAT5 has been shown to block cell cycle progression and inhibit growth and clonogenic ability. ijbs.com STAT5 silencing also led to a potent suppression of proliferation in glioblastoma multiforme cells. spandidos-publications.com

The suppression of proliferation is often associated with cell cycle arrest. For instance, pimozide induced sub G0/G1 cell cycle arrest in osteosarcoma cells. nih.gov

Modulation of Cellular Differentiation

STAT5 plays a complex and sometimes opposing role in cellular differentiation, depending on the cell type and context. In the immune system, STAT5 is indispensable for the development and maturation of erythroid and lymphocyte populations. tandfonline.com Complete inactivation of STAT5 impairs the development of T and B lymphocytes. tandfonline.com STAT5A and STAT5B are key regulators of hematopoietic development. mdpi.comtandfonline.com They are downstream effectors of cytokine receptors like EPO-R, IL-2R, and IL-7R, modulating cell proliferation, apoptosis, and differentiation. tandfonline.com

Conversely, STAT5 can act as a negative regulator of differentiation in certain immune cell subsets. Studies have shown that STAT5 inhibits the differentiation of follicular helper T (TFH) cells. nih.govresearchgate.net This inhibition is mediated by IL-2 and is dependent on Blimp-1, a direct repressor of Bcl6 expression, which is crucial for TFH cell differentiation. nih.govresearchgate.netresearchgate.net Constitutive STAT5 signaling in activated CD4+ T cells selectively blocks TFH cell differentiation. researchgate.net Conversely, STAT5-deficient CD4+ T cells preferentially differentiate into TFH cells. researchgate.net

In the context of cancer, the role of STAT5 in differentiation can also be varied. While STAT5 activation is often associated with maintaining an undifferentiated, proliferative state in cancer cells, there are instances where STAT5A has been reported to reverse epithelial-mesenchymal transition (EMT) and promote differentiation in certain breast cancer cells. spandidos-publications.com This highlights the context-dependent nature of STAT5 signaling in differentiation processes.

Reversal of Epithelial-Mesenchymal Transition (EMT) and Inhibition of Invasion

Epithelial-Mesenchymal Transition (EMT) is a crucial process in cancer progression, allowing cancer cells to acquire migratory and invasive properties, leading to metastasis. nih.govnih.govresearchgate.net STAT5 signaling has been implicated in promoting EMT in various cancers. nih.gov

In hepatocellular carcinoma (HCC), IGF-1 has been shown to induce EMT via the STAT5 signaling pathway. nih.gov Inhibition of STAT5 or knockdown of STAT5 expression significantly repressed IGF-1-mediated changes in EMT biomarkers, including the upregulation of N-cadherin, Vimentin, Snail1, Snail2, and Twist1, and the downregulation of E-cadherin. nih.gov STAT5 knockdown also inhibited IGF-1-induced HCC cell wound healing and migration. nih.gov

Similarly, in prostate cancer, active STAT5a/b signaling has been demonstrated to induce EMT. nih.gov This is evidenced by the regulation of EMT marker expression, such as the downregulation of E-cadherin and the simultaneous upregulation of Twist1, N-cadherin, vimentin, and fibronectin in prostate cancer cell lines, xenograft tumors, and patient-derived samples. nih.gov Active JAK2-STAT5a/b signaling also promoted the migration and adhesion of prostate cancer cells to fibronectin, contributing to the formation of metastases in vivo. nih.gov

Conversely, in some contexts, particularly concerning STAT5A, there is evidence suggesting a role in reversing EMT. Studies in human breast cancer have indicated that overexpression of STAT5a can reverse EMT progression. spandidos-publications.com This suggests that the specific STAT5 isoform and the cellular context are critical determinants of the outcome of STAT5 signaling on EMT.

Data illustrating the effect of STAT5 inhibition on EMT markers in HCC cells treated with IGF-1:

EMT MarkerIGF-1 TreatmentIGF-1 + STAT5 InhibitorChange with STAT5 Inhibition (vs IGF-1 alone)
E-cadherinDecreasedIncreasedReversal of Decrease
N-cadherinIncreasedDecreasedReversal of Increase
VimentinIncreasedDecreasedReversal of Increase
Snail1IncreasedDecreasedReversal of Increase
Snail2IncreasedDecreasedReversal of Increase
Twist1IncreasedDecreasedReversal of Increase

Effects on Cancer Stem Cell Populations

Cancer Stem Cells (CSCs) are a subpopulation of cancer cells characterized by self-renewal capacity and the ability to initiate and maintain tumor growth, contributing to metastasis and therapeutic resistance. dovepress.com STAT5 signaling has been linked to the maintenance and expansion of CSC populations in various malignancies. nih.govmdpi.com

Aberrant STAT5 signaling can enhance CSC populations. nih.gov In hematopoietic cancers, STAT3 and STAT5 are crucial for the maintenance, self-renewal, or transformation of normal hematopoietic stem cells (HSCs), and they are required in the BCR-ABL-dependent leukemia-initiating stem cell population. mdpi.com Specifically, STAT5B has been identified as a critical effector of BCR-ABL-driven leukemia development. mdpi.com Constitutively active variants of STAT5, such as STAT51*6 or cS5F, are capable of inducing cell transformation and the development of leukemias in vivo. mdpi.com Gain-of-function mutations in STAT5B and STAT3 have been found in patients with leukemias and lymphomas. mdpi.com

STAT5 also contributes to drug resistance in hematopoietic malignancies, and its inhibition can impact CSCs. mdpi.com Studies have shown that STAT5A has a selective role in contributing to stress resistance in chronic myeloid leukemia (CML) stem/progenitor cells. nih.gov STAT5A attenuation was effective at inhibiting the growth of CML CD34+ cells from patients with acquired resistance to imatinib (B729). nih.gov While STAT5A and STAT5B exhibited similar prosurvival activity, STAT5A attenuation alone was sufficient to enhance basal oxidative stress and DNA damage in normal CD34+ and CML cells. nih.gov

Furthermore, STAT5 inhibition has shown potential in influencing the stemness of immune cells, which is relevant in the context of cancer immunotherapy. Inhibiting IL-2/IL-15 signaling via STAT5 has been shown to promote the development of stem-like progenitor cells and prevent terminal exhaustion in mouse CD8+ T cells and human CAR T-cell expansion protocols in vitro. biorxiv.org This suggests that modulating STAT5 activity can impact the stemness characteristics of both cancer cells and anti-tumor immune cells.

Reprogramming of Tumor Microenvironment Components (e.g., Tumor-Associated Macrophages)

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and extracellular matrix, which significantly influences tumor growth, progression, and response to therapy. mdpi.com Tumor-Associated Macrophages (TAMs) are a major component of the TME and often promote tumor growth and suppress anti-tumor immunity. mdpi.comtandfonline.com STAT proteins, including STAT5, play roles in regulating the function of immune cells within the TME. mdpi.com

STAT5 is activated in macrophages by factors derived from breast cancer cells, such as GM-CSF. researchgate.net This activation drives the expression of inflammatory factors. researchgate.net However, the role of STAT5 in TAMs appears complex and context-dependent. While STAT5 activation in macrophages can promote the expression of immune stimulatory genes, studies have shown that the loss of STAT5 in macrophages can result in increased expression of tissue remodeling factors and promote tumor cell migration and mammary tumor metastasis in vivo. researchgate.net This suggests that STAT5 activation in TAMs might, in some cases, protect against tumor progression. researchgate.net

Targeting TAMs to reprogram them towards an anti-tumorigenic phenotype is a promising therapeutic strategy. mdpi.comtandfonline.com While much focus has been on STAT3 in reprogramming TAMs towards an immunosuppressive profile, the interplay between STAT3 and STAT5 and their concerted regulation of immune-related genes in TAMs are being investigated. researchgate.net Reinvigorating CD8 T cells with activated pSTAT5 can lead to the secretion of IFNγ, which further maintains TAM anti-tumor functions and sensitizes tumors to T cell killing. researchgate.net This indicates that influencing STAT5 signaling in the TME, particularly in immune cells like T cells and macrophages, can modulate anti-tumor immunity.

Data on the effect of STAT5 deletion in myeloid cells on metastasis:

Cell Type with STAT5 DeletionOutcome on Metastasis
Myeloid cells (in mice)Enhanced Lung Metastasis researchgate.net

This suggests that STAT5 in myeloid cells, potentially including TAMs, may have a protective role against metastasis in this context.

Future Research Directions and Therapeutic Potential in Preclinical Settings

Strategies to Overcome Drug Resistance Mechanisms

Persistent activation of STAT5 is a key mechanism driving resistance to various targeted therapies. Consequently, STAT5 inhibitors are being investigated as a strategy to resensitize cancer cells to these agents.

Overcoming Tyrosine Kinase Inhibitor (TKI) Resistance

In malignancies such as Chronic Myeloid Leukemia (CML), resistance to Tyrosine Kinase Inhibitors (TKIs) that target the BCR-ABL oncoprotein remains a significant clinical challenge. STAT5, a critical downstream effector of BCR-ABL signaling, has been identified as a key player in mediating TKI resistance. nih.gov Targeting STAT5 has emerged as a promising strategy to overcome this resistance.

Preclinical studies have shown that inhibiting STAT5 can restore sensitivity to TKIs in resistant CML cells. For instance, the psychotropic drug pimozide (B1677891) was identified as a potential STAT5 inhibitor that could decrease the tyrosine phosphorylation of STAT5, leading to growth arrest and apoptosis in TKI-resistant CML cells. nih.govsemanticscholar.org Further research has explored the synergistic effects of combining pimozide with TKIs like ponatinib (B1185), suggesting that such combinations could potentially overcome drug resistance by regulating cytokine expression networks in CML cells. semanticscholar.org

Another approach involves targeting pathways that cooperate with STAT5 to promote TKI resistance. The inhibition of tumoral VISTA, a negative checkpoint regulator, has been shown to overcome TKI resistance by downregulating the JAK2/STAT5 pathway, which is crucial for the survival of CML cells independent of BCR-ABL kinase activity. nih.gov The novel VISTA inhibitor NSC-622608 demonstrated a synergistic effect with TKIs, offering a potent therapeutic avenue against both imatinib-sensitive and resistant CML cells, including those with the T315I mutation. nih.gov

Furthermore, the novel this compound 17f has been shown to selectively inhibit the phosphorylation and transcriptional activity of STAT5, inducing apoptosis in CML cells. nih.gov When combined with imatinib (B729), 17f resensitized resistant CML cells to the TKI by reducing STAT5B protein levels. nih.gov These findings underscore the therapeutic potential of STAT5 inhibition in overcoming TKI resistance in CML.

Compound/StrategyMechanism of ActionEffect on TKI ResistanceReference
Pimozide Potential this compound; decreases STAT5 tyrosine phosphorylation.Induces growth arrest and apoptosis in TKI-resistant CML cells. nih.gov nih.govsemanticscholar.org
NSC-622608 VISTA inhibitor; downregulates the JAK2/STAT5 pathway.Synergizes with TKIs to impede proliferation and induce apoptosis in resistant CML cells. nih.gov nih.gov
17f Selective this compound; inhibits STAT5 phosphorylation and transcriptional activity.Resensitizes resistant CML cells to imatinib by downregulating STAT5B. nih.gov nih.gov

Overcoming FLT3 Inhibitor Resistance

In Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, the development of resistance to FLT3 inhibitors is a major obstacle. Overactivation of STAT5 is a key contributor to this resistance, making it a valuable therapeutic target. nih.gov

Studies have demonstrated that targeting STAT5 can circumvent resistance to FLT3 inhibitors. For example, the AKT inhibitor triciribine (B1683860) phosphate (B84403) monohydrate (TCN-PM) was repurposed as a potent this compound. nih.gov TCN-PM was found to selectively inhibit the growth of FLT3-ITD mutant AML cells and demonstrated synergistic inhibitory effects when combined with the FLT3 inhibitor midostaurin (B1676583) in resistant cells. nih.gov

In cases of acquired resistance to FLT3 TKIs due to mutations like the D835 mutation in the tyrosine kinase domain (FLT3-ITD/D835), STAT5 inactivation has been shown to be effective. elsevierpure.comelsevierpure.comnih.govresearchgate.net The type I TKI gilteritinib (B612023), which also inhibits STAT5 activity, was able to overcome resistance to the type II TKI quizartinib (B1680412) by inhibiting the expression of BCL2A1, a downstream target of STAT5. elsevierpure.comelsevierpure.comnih.govresearchgate.net This highlights the role of STAT5 in mediating resistance through the regulation of anti-apoptotic proteins.

Compounds that target STAT5 may also enhance and prolong the effects of FLT3 inhibitors. unibe.ch The dual inhibition of HSP90, a chaperone protein for STAT5, and FLT3 has been shown to have synergistic effects in FLT3-ITD-expressing leukemic cells, further supporting the strategy of targeting the STAT5 pathway to overcome FLT3 inhibitor resistance. nih.gov

Compound/StrategyMechanism of ActionEffect on FLT3 Inhibitor ResistanceReference
Triciribine phosphate monohydrate (TCN-PM) Potent this compound.Synergistically enhances the antitumor effect of midostaurin in resistant FLT3-ITD AML cells. nih.gov nih.gov
Gilteritinib Type I FLT3 TKI with STAT5 inhibitory activity.Overcomes resistance to other TKIs in FLT3-ITD/D835 mutant AML by inactivating STAT5 and downregulating BCL2A1. elsevierpure.comelsevierpure.comnih.govresearchgate.net elsevierpure.comelsevierpure.comnih.govresearchgate.net
HSP90 Inhibitors Inhibit HSP90, a chaperone of STAT5.Synergize with FLT3 inhibitors in FLT3-ITD-expressing leukemic cells. nih.gov nih.gov

Overcoming BCL2 Inhibitor Resistance (e.g., Venetoclax)

Resistance to the BCL2 inhibitor venetoclax (B612062) is an emerging clinical issue. Upregulation of other anti-apoptotic proteins, often driven by signaling pathways like STAT5, can mediate this resistance.

In FLT3-ITD/D835 mutant AML, overexpression of BCL2A1, a transcriptional target of STAT5, has been shown to reduce sensitivity to venetoclax. elsevierpure.comelsevierpure.comnih.govresearchgate.net Inactivation of STAT5, for instance by the TKI gilteritinib, leads to the downregulation of BCL2A1 and helps to overcome this resistance. elsevierpure.comelsevierpure.comnih.govresearchgate.net This suggests that STAT5 inhibitors could be used to restore venetoclax sensitivity in this context.

While direct studies combining a dedicated this compound with venetoclax to overcome resistance are emerging, the principle is supported by the observed synergy between agents that inactivate STAT5 and venetoclax. The combination of gilteritinib and venetoclax has shown synergistic effects in FLT3-ITD/D835 positive AML cells, providing a strong rationale for exploring more direct STAT5 inhibition as a strategy to combat venetoclax resistance. elsevierpure.comelsevierpure.comnih.gov

Compound/StrategyMechanism of ActionEffect on BCL2 Inhibitor ResistanceReference
Gilteritinib Inactivates STAT5, leading to downregulation of BCL2A1.Alleviates resistance to venetoclax in FLT3-ITD/D835 mutant AML cells. elsevierpure.comelsevierpure.comnih.govresearchgate.net elsevierpure.comelsevierpure.comnih.govresearchgate.net

Rational Design of Combination Therapy Strategies (Preclinical Synergism)

Given the central role of STAT5 in multiple oncogenic signaling pathways, combining STAT5 inhibitors with other targeted agents is a rational approach to achieve synergistic anti-cancer effects and prevent the emergence of resistance.

Combination with Upstream Kinase Inhibitors (JAK, FLT3, BCR-ABL)

Targeting both STAT5 and its upstream activating kinases, such as JAK, FLT3, and BCR-ABL, represents a logical and potent combination strategy. This dual blockade can lead to a more profound and sustained inhibition of the signaling pathway.

In the context of FLT3-mutated AML, combining a this compound with an FLT3 inhibitor is expected to enhance and prolong the therapeutic effects. unibe.ch Preclinical studies have validated this approach, showing that Janus kinase (JAK) inhibitors can override stromal-mediated protection and potentiate the effects of FLT3 inhibition in primary AML cells and cell lines. nih.gov

For BCR-ABL-driven leukemias, the combination of STAT5 inhibition with TKIs has shown promise. The this compound 17f, when combined with imatinib, demonstrated the ability to resensitize resistant CML cells. nih.gov Similarly, the FAK inhibitor VS-4718 has been shown to synergize with the TKI dasatinib (B193332) to reduce tumor growth in preclinical models of BCR-ABL positive B-progenitor ALL, a context where STAT5 is a key downstream mediator. eurekalert.org

Combination StrategyRationalePreclinical FindingsReference
This compound + JAK Inhibitor Dual blockade of the JAK/STAT pathway.JAK inhibitors override stromal protection and potentiate FLT3 inhibition in AML. nih.gov nih.gov
This compound + FLT3 Inhibitor Enhanced and prolonged inhibition of the FLT3-STAT5 signaling axis.STAT5 inhibitors are expected to enhance the effects of FLT3 inhibitors in FLT3-mutated AML. unibe.ch unibe.ch
This compound + BCR-ABL Inhibitor Overcoming resistance and achieving deeper responses in CML and Ph+ ALL.The this compound 17f resensitizes resistant CML cells to imatinib. nih.gov FAK inhibitor synergizes with dasatinib in BCR-ABL+ ALL. eurekalert.org nih.goveurekalert.org

Combination with Anti-Apoptotic Protein Inhibitors (MCL-1, BCL-2/BCL-xL)

STAT5 promotes cell survival by upregulating the expression of anti-apoptotic BCL2 family proteins, such as MCL-1 and BCL-xL. Therefore, combining STAT5 inhibitors with inhibitors of these anti-apoptotic proteins is a rational strategy to induce apoptosis in cancer cells.

Preclinical studies have demonstrated the synergistic effects of combining the this compound AC-4-130 with the MCL-1 inhibitor S63845 in both FLT3-mutated and FLT3-wild-type AML cells. unibe.ch This combination was particularly effective in AML patient samples with mutated FLT3 or TET2 genes. unibe.ch

The rationale for combining inhibitors of different anti-apoptotic proteins, such as MCL-1 and BCL-2, is well-established, as inhibition of one can lead to a compensatory upregulation or reliance on another. nih.govnih.govresearchgate.net Adding a this compound to such a combination could further enhance efficacy by preventing the transcriptional upregulation of these survival proteins. The combination of the this compound AC-4-130 with the BCL-2 inhibitor venetoclax has also been assessed, with synergistic effects on cell viability being a key area of investigation. unibe.ch

Combination StrategyRationalePreclinical FindingsReference
This compound + MCL-1 Inhibitor Dual targeting of a key survival signaling pathway and a critical anti-apoptotic protein.The this compound AC-4-130 shows synergistic effects with the MCL-1 inhibitor S63845 in AML cells. unibe.ch unibe.ch
This compound + BCL-2/BCL-xL Inhibitor Preventing STAT5-mediated upregulation of anti-apoptotic proteins to enhance the pro-apoptotic effects of BCL-2/BCL-xL inhibition.The combination of the this compound AC-4-130 with venetoclax has been evaluated for synergistic effects. unibe.ch unibe.ch

Combination with Death Receptor Signaling Agonists (TRAIL)

Preclinical evidence suggests that combining STAT5 inhibitors with agents that activate the extrinsic apoptotic pathway, such as Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), could be a potent therapeutic strategy. Inhibition of STAT5 has been shown to induce apoptosis in peripheral T-cell lymphoma (PTCL) cells through a mechanism dependent on TRAIL and its receptor, DR4. nih.govnih.gov

In PTCL models, the psychotropic drug pimozide, which inhibits STAT5 function, was found to increase the expression of the TRAIL receptor DR4 on the surface of pre-apoptotic cells. nih.govnih.gov This sensitization enhanced TRAIL-induced apoptosis in a manner dependent on caspase-8 activation. nih.gov Notably, this effect appeared to be specific to the extrinsic pathway, as the expression of intrinsic pathway proteins like BCL-2 and BCL-xL, as well as the mitochondrial membrane potential, were unaffected by STAT5 inhibition. nih.gov Research has also indicated that STAT5B can directly bind to the regulatory sequence in the TRAIL promoter, suggesting a direct mechanism by which STAT5 regulates TRAIL-induced cell death. nih.gov These findings support a rationale for combining STAT5 inhibition with death receptor agonists to potentially overcome resistance and enhance therapeutic outcomes in cancers like PTCL. nih.gov

Combination with Epigenetic Modulators (e.g., p300/pCAF inhibitors)

The interplay between STAT5 signaling and epigenetic regulation presents another promising area for combination therapies. Epigenetic modulators, which alter gene expression without changing the DNA sequence, can influence cancer cell survival and proliferation. researchgate.netmdpi.com Among these, inhibitors of histone acetyltransferases (HATs) like p300 and p300/CBP-associated factor (PCAF) are of particular interest. nih.govhaematologica.org

Preclinical studies have demonstrated synergistic effects when combining STAT5 inhibitors with epigenetic drugs. For instance, the STAT5 SH2 domain inhibitor AC-4-130 showed increased cytotoxicity when used with the p300/pCAF inhibitor Garcinol. researchgate.net Similarly, novel small molecule degraders of STAT3/5, JPX-0700 and JPX-0750, exhibited synergistic inhibitory action when combined with the epigenetic enzyme blocker vorinostat (B1683920) in models of acute myeloid leukemia (AML) and extra-nodal natural killer/T cell lymphoma (NKCL). researchgate.net These combinations often lead to enhanced anti-proliferative effects and can restore sensitivity to other treatments. researchgate.net The mechanism involves targeting complementary pathways that drive oncogenesis, suggesting that dual inhibition of STAT5 and key epigenetic regulators could be a powerful strategy to combat hematological malignancies. researchgate.net

Combination with Other Targeted Agents (e.g., CSF1R Inhibitors, Aurora Kinase Inhibitors)

Combining STAT5 inhibitors with other targeted agents that block parallel or downstream oncogenic pathways is a key strategy being explored in preclinical models. This approach aims to create synergistic anti-tumor effects and overcome adaptive resistance mechanisms.

CSF1R Inhibitors : In the context of brain metastases, tumor-associated macrophages (TAMs) can develop resistance to Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors through the activation of a compensatory CSF2-STAT5 signaling pathway. nih.gov Preclinical studies have shown that while CSF1R inhibition alone can delay tumor onset, its efficacy is limited by this adaptive resistance. nih.gov However, the dual targeting of CSF1R and STAT5, either through a this compound or a CSF2 antibody, enhances the antitumor response. nih.gov This combination has been observed to normalize the phenotype of TAMs and sustain tumor control in preclinical models of breast-to-brain metastasis, highlighting the potential of this combination to overcome resistance. nih.gov

Aurora Kinase Inhibitors : Aurora kinases, particularly AURKA, are often overexpressed in tumors and are involved in cell cycle progression. nih.gov The expression of the AURKA gene can be activated by STAT5. A novel AURKA inhibitor, AKI604, has demonstrated significant inhibitory effects on the proliferation of STAT5-activated AML cells. nih.gov The combination of inhibiting both STAT5 and Aurora kinases presents a rational therapeutic strategy. In preclinical studies, Aurora kinase inhibitors have shown efficacy against hematologic malignancies, and their combination with STAT5 inhibitors could potentially overcome resistance and enhance anti-leukemic effects by targeting both cell signaling and mitotic progression. nih.gov

Combination Agent ClassSpecific Agent (Example)Cancer ModelPreclinical Finding
Death Receptor Agonist TRAILPeripheral T-Cell LymphomaSTAT5 inhibition increases DR4 expression, sensitizing cells to TRAIL-induced apoptosis. nih.govnih.gov
Epigenetic Modulator Garcinol (p300/pCAF inhibitor)Acute Myeloid LeukemiaSynergistic cytotoxicity observed with this compound AC-4-130. researchgate.net
Epigenetic Modulator Vorinostat (HDAC inhibitor)AML / NKCLSynergistic inhibitory action with STAT3/5 degraders JPX-0700 and JPX-0750. researchgate.net
Targeted Agent CSF1R InhibitorBreast-to-Brain MetastasisDual blockade of CSF1R and STAT5 overcomes adaptive resistance in tumor-associated macrophages. nih.gov
Targeted Agent AKI604 (Aurora Kinase A Inhibitor)Acute Myeloid LeukemiaAKI604 significantly inhibits proliferation of STAT5-activated AML cells. nih.gov

Lead Optimization and Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Selectivity

The development of potent and selective STAT5 inhibitors is heavily reliant on medicinal chemistry efforts, including lead optimization and detailed structure-activity relationship (SAR) studies. Initial hits from screening campaigns often require significant chemical modification to improve their pharmacological properties.

One approach has been the in silico screening of large chemical databases to identify novel scaffolds. For example, the lead compound IST5-002 was identified through such a screen and was found to inhibit STAT5a and STAT5b transcriptional activity in the low micromolar range by targeting the SH2 domain. haematologica.orgresearchgate.net Further SAR studies on such compounds can guide modifications to enhance potency and selectivity. For instance, analysis of IST5-002 derivatives revealed that a phosphate group was not essential for its biological activity in cells, providing valuable information for future design iterations aimed at improving properties like oral bioavailability.

Another class of inhibitors is based on salicylic (B10762653) acid scaffolds. An in vitro screen of a focused library of these compounds identified several potent (Kᵢ < 5 µM) and STAT5-selective inhibitors, including BP-1-107 and BP-1-108. SAR studies within this series have explored modifications to various parts of the pharmacophore to improve potency and physicochemical properties.

More recent strategies have focused on developing STAT5 degraders, such as those based on PROTAC (Proteolysis Targeting Chimera) technology. The development of the STAT5 degrader AK-2292 involved first creating small-molecule ligands with micromolar to sub-micromolar binding affinities for the STAT5 SH2 domain. Co-crystal structures of these initial ligands complexed with STAT5A provided the structural insights needed to transform them into potent and selective degraders. This highlights the critical role of structural biology in modern lead optimization efforts.

Development of Isoform-Selective STAT5A/STAT5B Inhibitors

STAT5A and STAT5B share a high degree of structural homology, particularly in their SH2 domains (93% sequence identity), making the development of isoform-selective inhibitors a significant challenge. Despite this similarity, the two isoforms can have non-redundant and even opposing roles in certain biological contexts and diseases, underscoring the need for selective chemical probes.

Recent advances have led to the identification of the first small molecules capable of distinguishing between STAT5A and STAT5B.

Stafib-1 , a catechol bisphosphate-containing compound, was developed as the first selective inhibitor of the STAT5B SH2 domain. It exhibits a low nanomolar inhibitory constant (Kᵢ) of 44 nM for STAT5b and displays over 50-fold selectivity against STAT5a.

Further rational, structure-based optimization of this scaffold led to Stafib-2 , an even more potent inhibitor with a single-digit nanomolar Kᵢ and high selectivity for STAT5B over STAT5A and other STAT proteins.

Conversely, Stafia-1 was identified through docking-based screening as the first inhibitor with preference for STAT5A over STAT5B. researchgate.net

The development of these isoform-selective inhibitors has been crucial for dissecting the specific roles of STAT5A and STAT5B in malignancies. For example, studies have suggested that STAT5B is the major isoform driving BCR-ABL-positive leukemia, making selective STAT5B inhibitors particularly valuable for this indication.

CompoundSelectivityTarget DomainKey Findings
Stafib-1 STAT5B > STAT5A (>50-fold)SH2 DomainFirst low-nanomolar selective inhibitor of STAT5B.
Stafib-2 STAT5B > STAT5ASH2 DomainOptimized from Stafib-1 with single-digit nanomolar potency.
Stafia-1 STAT5A > STAT5BSH2 DomainFirst reported STAT5A-selective inhibitor. researchgate.net

Elucidation of Detailed Molecular Mechanisms for Novel STAT5 Inhibitors

Understanding the precise molecular mechanisms by which novel inhibitors exert their effects is crucial for their rational development and clinical application. Research in this area focuses on how these compounds interact with the STAT5 protein to disrupt its function.

Most small-molecule inhibitors are designed to target the SH2 domain of STAT5. This domain is critical for two key steps in STAT5 activation: the initial docking to phosphorylated tyrosine residues on upstream receptor-kinase complexes, and the subsequent dimerization of phosphorylated STAT5 monomers. haematologica.org

Inhibition of Phosphorylation and Dimerization : Compounds like IST5-002 are proposed to bind to the SH2 domain, physically blocking its interaction with upstream kinases, thereby preventing STAT5 phosphorylation. haematologica.org This, in turn, prevents the formation of active STAT5 dimers.

Covalent Inhibition and Protein Destabilization : A newer class of inhibitors, such as JPX-0750 , functions as a non-PROTAC small molecule degrader. JPX-0750 works by covalently binding to a specific cysteine residue on the STAT5 protein. This covalent modification induces a profound destabilization and unfolding of the STAT5 protein, leading to its degradation.

PROTAC-mediated Degradation : The PROTAC degrader AK-2292 represents another advanced mechanism. It functions by simultaneously binding to the STAT5 protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to tag STAT5 for destruction by the proteasome. This approach effectively eliminates the STAT5 protein from the cell rather than just inhibiting its function.

Inhibition of Tyrosine Phosphorylation : The repurposed drug Pimozide has been shown to decrease the tyrosine phosphorylation of STAT5, although its mechanism is likely indirect as it does not appear to inhibit upstream kinases like BCR-ABL directly. nih.govnih.gov

These varied mechanisms, from competitive binding at the SH2 domain to inducing complete protein degradation, offer a range of strategies to therapeutically target STAT5.

Repurposing of Existing Chemical Compounds as STAT5 Inhibitors

Drug repurposing, or the identification of new uses for existing approved drugs, offers a streamlined path for developing new therapies by leveraging known safety and pharmacokinetic profiles. Several compounds have been identified through screening efforts as potential STAT5 inhibitors.

Pimozide : This FDA-approved antipsychotic drug was identified through cell-based transcriptional screens as an inhibitor of STAT5 function. nih.gov Pimozide decreases the tyrosine phosphorylation of STAT5 and has shown efficacy in preclinical models of chronic myelogenous leukemia (CML) and AML, including in cells resistant to conventional tyrosine kinase inhibitors (TKIs). nih.govnih.gov It appears to be particularly effective in overcoming ponatinib resistance in CML cells and can act synergistically with TKIs.

Triciribine Phosphate Monohydrate (TCN-PM) : Originally developed as an AKT inhibitor, TCN-PM was discovered through a drug repositioning strategy to be a potent this compound. It specifically inhibits the growth of FLT3-ITD mutant AML cells by directly binding to STAT5 and preventing its dimerization and transcriptional activity. This finding provides a biomarker (FLT3-ITD mutation) for the potential clinical application of TCN-PM in AML.

Other Screened Compounds : High-throughput screening of chemical libraries has identified other molecules, such as nifuroxazide, niclosamide, and pyrimethamine, that can block the transcriptional activity of STAT5. These findings demonstrate the utility of functional screens in identifying existing drugs that can be repurposed to target the STAT5 pathway.

Advanced Preclinical Models for Efficacy and Mechanism Studies (e.g., Patient-Derived Xenografts)

The limitations of traditional cell line-based xenografts have propelled the adoption of more sophisticated preclinical models to evaluate the efficacy and mechanisms of STAT5 inhibitors. Among these, patient-derived xenograft (PDX) models have become instrumental. nih.gov PDX models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, are considered superior because they better recapitulate the histological and genetic characteristics of the original human tumor. nih.govoaepublish.commdpi.com This fidelity allows for more clinically relevant assessments of novel therapeutic agents, including STAT5 inhibitors.

In the context of hematologic malignancies, where STAT5 signaling is often hyperactivated, PDX models have been crucial for in vivo validation of STAT5-targeting strategies. For instance, in studies of early T-cell precursor acute lymphoblastic leukemia (ETP-ALL), PDX models have been used to demonstrate the in vivo efficacy of JAK1/2 inhibitors that target the upstream activators of STAT5. nih.gov Treatment with the JAK inhibitor ruxolitinib (B1666119) showed significant activity in multiple ETP-ALL PDX models, leading to decreased blast counts in peripheral blood and spleen. nih.gov Similarly, PDX models of acute myeloid leukemia (AML) have been used to test the synergistic effects of combining a this compound with an IDH1 inhibitor, demonstrating a potent anti-leukemic effect in IDH1-mutated AML. nih.gov These studies showcase the utility of PDX models in not only confirming the single-agent efficacy of STAT5 pathway inhibitors but also in exploring effective combination therapies. nih.gov

Beyond efficacy, PDX models offer a platform to investigate the mechanisms of action and resistance. By analyzing the molecular changes in PDX tumors following treatment with a this compound, researchers can identify downstream signaling effects and potential bypass pathways that may emerge. This is critical for understanding why some tumors respond while others are resistant, guiding the development of next-generation inhibitors and rational drug combinations. nih.govnih.gov The ability of PDX models to maintain the intratumor heterogeneity of the original cancer provides an unparalleled opportunity to study how different subclones within a tumor respond to STAT5 inhibition. nih.gov

Identification of Preclinical Biomarkers for this compound Responsiveness

A critical aspect of advancing STAT5 inhibitors towards clinical application is the identification of biomarkers that can predict which patients are most likely to benefit from these therapies. Preclinical research has focused on discovering and validating such biomarkers to enable patient stratification.

One of the most direct biomarker candidates is the activation status of STAT5 itself. High levels of phosphorylated STAT5 (pSTAT5) are a hallmark of several cancers and have been linked to resistance against other targeted therapies, such as tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML). nih.gov This suggests that tumors with elevated pSTAT5 levels may be particularly dependent on this pathway for survival, making them prime candidates for STAT5 inhibition. nih.gov Conversely, studies in breast cancer have indicated that low expression of STAT5B may be associated with resistance to various small molecule drugs. nih.gov

Researchers are also investigating downstream targets and gene signatures regulated by STAT5. For example, the expression of CD25 (the IL-2 receptor alpha chain), which is regulated by STAT5, has been suggested as a potential predictive biomarker in acute myeloid leukemia (AML) for sensitivity to inhibitors that affect STAT5 signaling. oncotarget.com Furthermore, specific transcriptional signatures have been associated with sensitivity to inhibitors of the JAK/STAT pathway. In T-cell acute lymphoblastic leukemia (T-ALL), an interferon-related DNA-damage resistance signature (IRDS) and STAT1-mediated interferon signatures have been correlated with preclinical sensitivity to JAK inhibitors. ashpublications.org Identifying such signatures could provide a more nuanced understanding of responsiveness beyond simply measuring STAT5 activation. ashpublications.org

The goal of this research is to develop robust, validated biomarkers that can be used to select patients for clinical trials of STAT5 inhibitors. By identifying tumors that are "addicted" to STAT5 signaling, it becomes possible to target the therapy to the patient population where it will be most effective, increasing the likelihood of clinical success and avoiding unnecessary treatment for those unlikely to respond. nih.gov

Q & A

Q. How to determine optimal STAT5 inhibitor concentrations for in vitro studies?

The optimal concentration depends on the inhibitor’s IC50 value (e.g., 47 µM for STAT5β SH2 domain inhibition) and cell type specificity . Begin with dose-response curves using concentrations spanning 0.5× to 5× the IC50 (e.g., 23.5–235 µM). Validate via phospho-STAT5 (Tyr694/699) Western blotting or electrophoretic mobility shift assays (EMSAs) to confirm DNA-binding inhibition . For solubility, prepare stock solutions in DMSO (25 mg/mL) and dilute in culture media to avoid exceeding 0.1% DMSO, which may induce cytotoxicity .

Q. What methods validate STAT5 inhibition in cellular models?

  • Western Blotting : Measure phosphorylated STAT5 (Tyr694/699) and downstream targets like Bcl-2 or c-Myc .
  • EMSA : Assess STAT5/DNA binding in nuclear extracts using probes containing STAT5 consensus sequences (e.g., GAS elements) .
  • Flow Cytometry : For immune cells, evaluate STAT5-dependent surface markers (e.g., CD25 in T cells) .
  • Transcriptomic Analysis : Quantify STAT5 target genes (e.g., CIS, SOCS1) via qPCR or RNA-seq .

Q. How to handle solubility and storage of STAT5 inhibitors in cell-based assays?

STAT5 inhibitors (e.g., STAT5-IN-1) are sparingly soluble in aqueous buffers. Prepare stock solutions in DMSO (25 mg/mL) and dilute in media or PBS. Avoid long-term storage of aqueous solutions (>24 hours) due to precipitation . For chronic treatments, refresh inhibitor-containing media every 12–24 hours. Store lyophilized powder at 4°C, protected from light, with a shelf life of ≥2 years .

Advanced Research Questions

Q. How to address conflicting data on STAT5 inhibition efficacy across cancer cell lines?

Discrepancies may arise from cell-specific STAT5 isoform expression (STAT5a vs. STAT5b), compensatory pathways (e.g., JAK2 or PI3K/mTOR), or genetic alterations (e.g., FLT3-ITD in AML) . To resolve contradictions:

  • Isoform-Specific Knockdown : Use siRNA/shRNA to silence STAT5a or STAT5b and assess residual inhibitor efficacy .
  • Pathway Profiling : Combine phospho-proteomics (e.g., Luminex) with RNA-seq to identify bypass mechanisms .
  • Co-Treatment Studies : Test STAT5 inhibitors with pathway-specific antagonists (e.g., mTOR inhibitors) to block compensatory signaling .

Q. What experimental designs assess STAT5’s role in metabolic reprogramming?

STAT5 activation modulates glycolysis and oxidative phosphorylation (e.g., in eosinophils or cancer cells) . Key approaches:

  • Seahorse Assays : Measure extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) post-inhibition .
  • 13C-Glucose Tracing : Track isotopic labeling in TCA cycle intermediates via LC-MS to quantify flux changes.
  • ROS Detection : Use CellROX or MitoSOX to assess STAT5-linked reactive oxygen species (ROS) production .

Q. What strategies overcome compensatory pathway activation during STAT5 inhibition?

Compensatory CSF2R-STAT5 or JAK2-STAT3 signaling can reduce inhibitor efficacy . Solutions include:

  • Dual Targeting : Combine STAT5 inhibitors (e.g., AC4-130) with CSF1R or JAK2 inhibitors (e.g., BLZ945) to block feedback loops .
  • High-Throughput Screens : Identify synthetic lethal partners using CRISPR or small-molecule libraries .
  • In Vivo Models : Test combinations in xenografts with longitudinal phospho-STAT5 monitoring via immunohistochemistry .

Q. How to evaluate this compound specificity and off-target effects?

  • SH2 Domain Selectivity : Compare inhibition of STAT5 (IC50 = 47 µM) against STAT1/3 (IC50 > 500 µM) using recombinant SH2 domain binding assays .
  • Kinase Profiling : Screen against panels of 300+ kinases (e.g., Eurofins) to exclude off-target kinase inhibition.
  • Phenotypic Rescue : Overexpress constitutively active STAT5 (STAT5-CA) to confirm phenotype reversal .

Q. What challenges arise in translating STAT5 inhibitors to in vivo models?

  • Pharmacokinetics : Many inhibitors (e.g., STAT5-IN-1) lack oral bioavailability; consider intraperitoneal delivery with solubility enhancers (e.g., cyclodextrins) .
  • Toxicity : Monitor immune suppression (e.g., reduced Tregs) and hematological parameters .
  • Biomarker Development : Use phospho-STAT5 PET tracers or plasma SOCS3 levels to assess target engagement .

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